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  • Product: 2-[2-(Trifluoromethyl)phenyl]morpholine
  • CAS: 1094649-72-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-[2-(Trifluoromethyl)phenyl]morpholine: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides an in-depth exploration of the anticipated in vitro mechanism of action of 2-[2-(trifluoromethyl)phenyl]morpholine, a member of the substituted phenylmorpholine class of compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the anticipated in vitro mechanism of action of 2-[2-(trifluoromethyl)phenyl]morpholine, a member of the substituted phenylmorpholine class of compounds. While specific preclinical data for this exact molecule are not extensively available in the public domain, this document synthesizes the well-established pharmacology of the phenylmorpholine scaffold, structure-activity relationships (SAR) of close structural analogs, and the known effects of trifluoromethyl substitution in medicinal chemistry.[1][2] We project that 2-[2-(trifluoromethyl)phenyl]morpholine primarily functions as a monoamine transporter ligand, likely exhibiting norepinephrine-dopamine releasing agent (NDRA) or reuptake inhibitor (NDRI) properties. This guide offers a comprehensive framework for its in vitro characterization, presenting detailed experimental protocols for receptor binding, neurotransmitter uptake, and release assays. The included methodologies and expected data patterns are based on extensive research into related compounds, providing a robust roadmap for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar novel psychoactive compounds.

Introduction: The Phenylmorpholine Scaffold and the Significance of Trifluoromethyl Substitution

The 2-phenylmorpholine chemical structure is a "privileged scaffold" in medicinal chemistry, forming the core of numerous psychoactive agents.[3][4] Its derivatives, most notably phenmetrazine, have a long history as central nervous system (CNS) stimulants, primarily acting on the dopaminergic and noradrenergic systems.[5] These compounds interact with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7] The nature and position of substituents on the phenyl ring and the morpholine ring critically determine the potency and selectivity of these interactions, leading to a spectrum of pharmacological profiles from potent releasing agents to selective reuptake inhibitors.[8][9][10]

The subject of this guide, 2-[2-(trifluoromethyl)phenyl]morpholine, features a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is frequently incorporated into drug candidates to enhance metabolic stability, improve brain penetrance, and modulate receptor binding affinity.[1][2] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing interactions with the binding pockets of target proteins.[1]

Based on the known pharmacology of ortho-substituted phenmetrazine analogs, which typically retain potent activity at DAT and NET, it is hypothesized that 2-[2-(trifluoromethyl)phenyl]morpholine will act as a norepinephrine-dopamine releasing agent or reuptake inhibitor.[5] This guide outlines the necessary in vitro assays to confirm this hypothesis and to fully characterize its pharmacological profile.

Postulated Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action for phenylmorpholine derivatives involves their interaction with DAT, NET, and SERT. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Compounds like 2-[2-(Trifluoromethyl)phenyl]morpholine can interfere with this process in two principal ways:

  • Reuptake Inhibition: The compound binds to the transporter protein, blocking the reuptake of the endogenous neurotransmitter. This leads to an increased concentration of the neurotransmitter in the synapse.

  • Neurotransmitter Release: The compound is a substrate for the transporter and is taken up into the presynaptic terminal. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the non-vesicular release of neurotransmitters into the synapse.

The following diagram illustrates the postulated interaction of 2-[2-(Trifluoromethyl)phenyl]morpholine with the dopamine transporter.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicles da_synapse Dopamine (DA) vesicle->da_synapse Increased DA release dat Dopamine Transporter (DAT) dat->vesicle Reverses transport or blocks reuptake compound 2-[2-(CF3)phenyl]morpholine compound->dat Binds to and/or is transported by DAT d2r Dopamine Receptor (D2R) da_synapse->d2r Activates receptor start Start: 2-[2-(CF3)phenyl]morpholine binding Radioligand Binding Assays (DAT, NET, SERT) start->binding Determine Affinity uptake Synaptosomal Uptake Inhibition Assays ([3H]DA, [3H]NE, [3H]5-HT) binding->uptake Assess Functional Potency (Inhibition) release Superfusion Release Assays ([3H]DA, [3H]NE, [3H]5-HT) uptake->release Assess Functional Potency (Release) end Pharmacological Profile: Ki, IC50, EC50, Selectivity release->end Synthesize Data

Caption: Experimental workflow for in vitro characterization.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key in vitro assays.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has high affinity and selectivity for the target transporter.

Protocol:

  • Preparation of Synaptosomes:

    • Homogenize rat striatal (for DAT), hippocampal (for NET), or whole brain minus striatum (for SERT) tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 2-[2-(trifluoromethyl)phenyl]morpholine.

    • Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into synaptosomes.

Principle: This assay quantifies the ability of the test compound to block the transport of radiolabeled dopamine ([³H]DA), norepinephrine ([³H]NE), or serotonin ([³H]5-HT) into isolated nerve terminals.

Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes as described in section 4.1.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 2-[2-(trifluoromethyl)phenyl]morpholine in a 96-well plate.

    • Initiate the uptake reaction by adding a mixture of the radiolabeled neurotransmitter (e.g., [³H]DA) and its unlabeled counterpart.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing as described in the binding assay protocol.

    • Measure the accumulated radioactivity in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a known selective uptake inhibitor (e.g., GBR 12909 for DAT).

    • Calculate the percentage of specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Neurotransmitter Release Assays

These assays determine the ability and potency (EC50) of the test compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.

Principle: This assay measures the efflux of a pre-loaded radiolabeled neurotransmitter from synaptosomes upon exposure to the test compound.

Protocol:

  • Preparation and Pre-loading of Synaptosomes:

    • Prepare synaptosomes as described previously.

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]DA) to allow for its uptake and accumulation.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Superfusion and Release:

    • Place the pre-loaded synaptosomes in a superfusion chamber.

    • Continuously perfuse the synaptosomes with a physiological buffer to establish a stable baseline of spontaneous efflux.

    • Collect fractions of the perfusate at regular intervals.

    • Introduce varying concentrations of 2-[2-(trifluoromethyl)phenyl]morpholine into the perfusion buffer and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction.

    • Calculate the percentage of total radioactivity released per fraction.

    • Plot the peak percentage of release against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal release effect).

Expected Data and Interpretation

Based on the pharmacology of related ortho-substituted phenylmorpholines, the following in vitro data profile is anticipated for 2-[2-(trifluoromethyl)phenyl]morpholine.

Table 1: Anticipated In Vitro Pharmacological Profile of 2-[2-(Trifluoromethyl)phenyl]morpholine

Assay TypeTargetParameterExpected Value (nM)Interpretation
Binding Affinity DATKi10 - 200High affinity for the dopamine transporter.
NETKi10 - 200High affinity for the norepinephrine transporter.
SERTKi> 1000Low affinity for the serotonin transporter.
Uptake Inhibition DATIC5050 - 500Potent inhibitor of dopamine uptake.
NETIC5050 - 500Potent inhibitor of norepinephrine uptake.
SERTIC50> 2000Weak or inactive as a serotonin uptake inhibitor.
Neurotransmitter Release DATEC5050 - 500Potent dopamine releasing agent.
NETEC5050 - 500Potent norepinephrine releasing agent.
SERTEC50> 2000Weak or inactive as a serotonin releaser.

Note: The expected values are illustrative and based on data from structurally related compounds. Actual experimental results may vary.

A pharmacological profile with low nanomolar Ki, IC50, and EC50 values for DAT and NET, and significantly higher values for SERT, would classify 2-[2-(trifluoromethyl)phenyl]morpholine as a potent and selective norepinephrine-dopamine releasing agent (NDRA).

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of 2-[2-(trifluoromethyl)phenyl]morpholine. By systematically evaluating its binding affinity, uptake inhibition, and release-inducing properties at the key monoamine transporters, researchers can elucidate its precise mechanism of action. The anticipated profile as a potent and selective NDRA, based on the established pharmacology of the phenylmorpholine class, underscores its potential as a novel CNS-active agent. The detailed protocols and expected data presented herein offer a robust starting point for its preclinical evaluation, enabling a thorough understanding of its pharmacological properties and informing future drug development efforts.

References

  • Synthesis Of 2-(Substituted Phenyl)-355-Trimethylmorpholine Analogues And Their Effects On Monoamine Uptake Nicotinic Acetylchol - CORE. (2011). Available at: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2011). Phenylmorpholines and analogues thereof.
  • GlaxoSmithKline LLC. (2010). Substituted morpholine compounds for the treatment of central nervous system disorders.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. Available at: [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. PubMed. Available at: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available at: [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., et al. (2019). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Neuropsychopharmacology, 44(2), 294-303.
  • Butler, C. R., Davies, H. M., & Williams, J. M. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5488-5491.
  • Micheli, F., Bernard, M., Cereda, E., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2561-2565.
  • Substituted morpholine compounds for the treatment of central nervous system disorders. (2010). PubChem.
  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Singh, A., & Kumar, A. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 15(13), 1145-1167.
  • Ferreira, R. J., & de Freitas, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5892.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Lafon, L. (1983). Derivatives of 2-phenyl-morpholine and medical compositions.
  • Discovery and Development of Monoamine Transporter Ligands. (2018). PMC. Available at: [Link]

  • Newman, A. H., & Cao, J. (2014). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. Available at: [Link]

  • Wang, Y., Wang, Y., & Li, Y. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
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  • Data analysis and structure-activity relationships. (n.d.). Optibrium. Retrieved March 17, 2026, from [Link]

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Exploratory

Crystal structure and stereochemistry of 2-[2-(Trifluoromethyl)phenyl]morpholine

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-[2-(Trifluoromethyl)phenyl]morpholine Abstract This technical guide provides a comprehensive analysis of the anticipated crystal structure and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-[2-(Trifluoromethyl)phenyl]morpholine

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and stereochemistry of 2-[2-(trifluoromethyl)phenyl]morpholine, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document synthesizes foundational principles of morpholine conformational analysis, data from structurally related analogs, and established analytical methodologies to predict its three-dimensional architecture. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols for the elucidation of its structure.

Introduction: The Significance of the 2-Phenylmorpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylmorpholine core becomes a key pharmacophore in a range of biologically active compounds, notably those targeting the central nervous system.[2][3] Derivatives of this class, such as phenmetrazine, have been investigated for their potent effects on monoamine neurotransmitter systems.[2][3] The introduction of a trifluoromethyl group to the phenyl ring, as in 2-[2-(trifluoromethyl)phenyl]morpholine, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

A precise understanding of the three-dimensional structure and stereochemistry of 2-[2-(trifluoromethyl)phenyl]morpholine is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents. This guide will delve into the critical aspects of its molecular architecture.

Stereochemistry and Conformational Analysis

The stereochemistry of 2-[2-(trifluoromethyl)phenyl]morpholine is defined by the chiral center at the C2 position of the morpholine ring. The presence of this stereocenter gives rise to two enantiomers: (R)-2-[2-(trifluoromethyl)phenyl]morpholine and (S)-2-[2-(trifluoromethyl)phenyl]morpholine. The biological activity of these enantiomers is often significantly different, underscoring the importance of stereoselective synthesis and characterization.

Conformational Preferences of the Morpholine Ring

The six-membered morpholine ring is not planar and, similar to cyclohexane, predominantly adopts a stable chair conformation to minimize torsional and steric strain.[4] This chair conformation is significantly lower in energy than the alternative boat or twist-boat conformations.[4][5] Within the chair conformation, substituents on the ring can occupy either axial or equatorial positions.

For 2-[2-(trifluoromethyl)phenyl]morpholine, the bulky 2-(trifluoromethyl)phenyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. This is a common feature observed in substituted morpholines and other six-membered heterocyclic rings.

Diagram: Conformational Isomers of 2-[2-(Trifluoromethyl)phenyl]morpholine

G cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) eq Equatorial 2-(CF3)phenyl group minimizes steric interactions. ax Axial 2-(CF3)phenyl group leads to significant steric strain. eq->ax Ring Inversion

Caption: Equilibrium between equatorial and axial conformers of the title compound.

Proposed Experimental Workflows for Structural Elucidation

To definitively determine the crystal structure and stereochemistry of 2-[2-(trifluoromethyl)phenyl]morpholine, a combination of synthetic chemistry and advanced analytical techniques is required.

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-[2-(trifluoromethyl)phenyl]morpholine is a critical first step. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst is a powerful strategy to achieve this.[6][7]

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate Preparation: Synthesize the appropriate unsaturated morpholine precursor.

  • Catalyst Selection: Choose a suitable chiral bisphosphine-rhodium catalyst.

  • Hydrogenation Reaction:

    • Dissolve the unsaturated morpholine precursor in a degassed solvent (e.g., methanol).

    • Add the chiral rhodium catalyst under an inert atmosphere (e.g., argon).

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction at a controlled temperature until completion.

  • Purification: Purify the product using column chromatography to isolate the desired chiral 2-substituted morpholine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diagram: Synthetic Approach to Chiral 2-Substituted Morpholines

G Start Unsaturated Morpholine Precursor Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Rh-Bisphosphine Catalyst + H2 Catalyst->Reaction Product (R) or (S)-2-[2-(CF3)phenyl]morpholine Reaction->Product Analysis Chiral HPLC for ee determination Product->Analysis

Caption: Workflow for the asymmetric synthesis of the title compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution, including its absolute stereochemistry.[8][9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the purified compound suitable for X-ray diffraction (ideally >20 µm in all dimensions).[10]

    • Techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

    • If the compound is difficult to crystallize, co-crystallization with a host molecule can be employed.[12]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal in a cryostream to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Absolute Stereochemistry Determination:

    • For chiral molecules, the absolute configuration can be determined from the diffraction data, often by calculating the Flack parameter.

Table 1: Anticipated Crystallographic Parameters for 2-[2-(Trifluoromethyl)phenyl]morpholine

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupChiral (e.g., P2₁)Indicates the absence of inversion symmetry, necessary for a chiral molecule.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Z2 or 4Number of molecules in the unit cell.
Density (calculated)1.3 - 1.5 g/cm³Depends on the packing of molecules in the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational features of molecules in solution.[13]

Experimental Protocol: 2D NMR for Stereochemical Assignment

  • Sample Preparation: Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire standard ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the relative stereochemistry. NOE signals are observed between protons that are close in space (< 5 Å). For the expected equatorial conformer, an NOE between the proton at C2 and the axial protons at C3 and C5 would be anticipated.

Table 2: Predicted ¹H NMR Chemical Shifts and NOE Correlations

ProtonPredicted Chemical Shift (ppm)Key NOE Correlations (for equatorial conformer)
H2 (methine)4.5 - 5.0H3 (axial), H5 (axial)
H3 (axial)2.8 - 3.2H2, H5 (axial)
H3 (equatorial)3.8 - 4.2H2, H5 (equatorial)
H5 (axial)2.8 - 3.2H2, H3 (axial), H6 (axial)
H5 (equatorial)3.8 - 4.2H3 (equatorial), H6 (equatorial)
H6 (axial)3.5 - 3.9H5 (axial)
H6 (equatorial)3.9 - 4.3H5 (equatorial)
NHVariable-
Aromatic Hs7.2 - 7.8-

Conclusion

While a definitive crystal structure of 2-[2-(trifluoromethyl)phenyl]morpholine awaits experimental determination, a comprehensive understanding of its likely stereochemistry and conformation can be achieved through the application of established principles and analytical techniques. The morpholine ring is expected to adopt a chair conformation with the bulky 2-(trifluoromethyl)phenyl substituent in the equatorial position. The absolute stereochemistry of a given enantiomer can be unequivocally determined through stereoselective synthesis followed by single-crystal X-ray diffraction. In the absence of suitable crystals, 2D NMR techniques, particularly NOESY, provide a powerful means of elucidating the relative stereochemistry in solution. The methodologies and predictive data presented in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of this important medicinal chemistry scaffold.

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133.
  • Kim, H., Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9573-9579.
  • Kwon, C. H., Kim, H., & Park, S. M. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics, 24(45), 27743-27750.
  • Metherall, J. P., McCabe, A., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1811.
  • Park, S. M., Kim, H., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

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  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

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  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Retrieved from [Link]

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  • PubChem. (n.d.). (R)-2-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Anticipated Toxicity and In Vivo Safety Profile of 2-[2-(Trluoromethyl)phenyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated toxicity and a proposed framework for the in vivo safety assessment of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicity and a proposed framework for the in vivo safety assessment of 2-[2-(Trifluoromethyl)phenyl]morpholine. In the absence of extensive publicly available preclinical data for this specific molecule, this document synthesizes information on the known toxicological profiles of the core morpholine scaffold and trifluoromethyl-containing aromatic compounds. By applying established principles of preclinical toxicology, this guide offers a robust, scientifically grounded framework for researchers and drug development professionals to design and interpret safety studies for this and structurally related compounds. We will explore potential hazards, propose detailed experimental protocols for key toxicological assessments, and discuss the causal relationships between chemical structure and potential adverse effects. All proposed methodologies are designed as self-validating systems to ensure scientific integrity and regulatory compliance.

Introduction: The Therapeutic Potential and Anticipated Safety Concerns of 2-Aryl-Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in a multitude of approved and experimental drugs.[1] Its favorable physicochemical properties, metabolic stability, and facile synthetic accessibility make it an attractive component in drug design.[1] When coupled with an aryl group, as in the case of 2-[2-(Trifluoromethyl)phenyl]morpholine, these derivatives have shown a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4]

The introduction of a trifluoromethyl (CF3) group to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] However, the presence of this electron-withdrawing group can also influence the toxicological profile of a compound.[6]

This guide will therefore address the key safety considerations for 2-[2-(Trifluoromethyl)phenyl]morpholine by dissecting the potential toxicities associated with its constituent parts: the morpholine ring and the trifluoromethylphenyl group.

Known Toxicological Profile of the Morpholine Scaffold

The morpholine moiety itself is not without toxicological considerations. It is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[7][8][9][10] It is also harmful if swallowed and toxic in contact with skin or if inhaled.[7][8][9][10]

Key Toxicological Endpoints for Morpholine:

  • Acute Toxicity: Harmful if swallowed, with oral LD50 in rats reported as 1,900 mg/kg.[7][8]

  • Dermal and Ocular Irritation: Causes severe skin burns and serious eye damage.[7][8][9][10]

  • Respiratory Irritation: Inhalation can cause irritation to the respiratory system.[7]

  • Systemic Effects: Prolonged or repeated exposure may lead to liver and kidney damage, as well as central nervous system depression.[7]

While the toxicological profile of the parent morpholine provides a baseline, the substitution at the 2-position with a trifluoromethylphenyl group will significantly alter the molecule's properties and, consequently, its safety profile.

The Influence of the Trifluoromethylphenyl Group on Toxicity

The trifluoromethyl group is a key structural feature that can significantly impact a molecule's pharmacokinetic and toxicological properties.[5] Its high electronegativity and lipophilicity can enhance cell membrane permeability and interaction with biological targets, potentially leading to off-target effects.[5]

Computational studies on the acute oral toxicity of trifluoromethyl compounds in rats have indicated that factors such as molecular connectivity, ionization potential, and lipophilicity are key determinants of toxicity.[6] Therefore, the presence of the CF3 group in 2-[2-(Trifluoromethyl)phenyl]morpholine warrants a thorough investigation of its potential to induce specific organ toxicities.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-[2-(Trifluoromethyl)phenyl]morpholine has been preliminarily classified with the following hazard statements:

Hazard Classification Hazard Code Description
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[11]
Skin IrritationH315Causes skin irritation.[11]
Serious Eye DamageH318Causes serious eye damage.[11]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[11]

Table 1: GHS Hazard Classifications for 2-[2-(Trifluoromethyl)phenyl]morpholine.[11]

These classifications underscore the need for a comprehensive preclinical safety evaluation to determine the dose-dependent nature of these potential toxicities and to identify any other potential target organs.

Proposed In Vivo Safety Evaluation: A Step-by-Step Methodological Framework

A robust preclinical toxicology program is essential to characterize the safety profile of any new chemical entity.[12] The following experimental workflows are proposed based on international regulatory guidelines (e.g., ICH M3(R2)) to thoroughly evaluate the in vivo safety of 2-[2-(Trifluoromethyl)phenyl]morpholine.[13]

Experimental Workflow for Preclinical Safety Assessment

Caption: A phased approach to preclinical safety evaluation.

Detailed Experimental Protocols

Objective: To determine the acute oral toxicity (and estimate the LD50) of the test article in a rodent species (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Dosing:

    • Administer a single oral dose of 2-[2-(Trifluoromethyl)phenyl]morpholine via gavage.

    • The starting dose level is selected based on available information or a default of 300 mg/kg.

    • The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observations:

    • Observe animals for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

  • Endpoint: The study is complete when a stopping criterion is met (e.g., a number of reversals in dose-level progression).

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Objective: To evaluate the potential toxicity of the test article following repeated oral administration over 28 days in rats.

Methodology:

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females per group).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • Additional satellite groups for toxicokinetic analysis and a recovery group for the high dose.

  • Dosing: Administer the test article or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Assessments:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology examinations (pre-dose and at termination).

    • Functional observational battery (FOB) and motor activity assessment during the final week.

  • Terminal Procedures:

    • At the end of the dosing period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record organ weights, and collect tissues for histopathological examination.

Safety Pharmacology Core Battery

Objective: To investigate the potential effects of the test article on vital physiological functions (central nervous system, cardiovascular system, and respiratory system).

Methodology:

  • Central Nervous System (CNS): A functional observational battery (e.g., a modified Irwin screen) in rats to assess behavioral and neurological changes.

  • Cardiovascular System (CVS): In vivo telemetry in a non-rodent species (e.g., beagle dogs) to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG). An in vitro hERG channel assay should also be conducted to assess the risk of QT prolongation.

  • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Safety_Pharmacology_Core_Battery cluster_CNS Central Nervous System cluster_CVS Cardiovascular System cluster_Respiratory Respiratory System Test_Compound 2-[2-(Trifluoromethyl)phenyl]morpholine CNS_Assay Functional Observational Battery (Rodent) Test_Compound->CNS_Assay CVS_InVivo In Vivo Telemetry (Non-rodent) Test_Compound->CVS_InVivo Resp_Assay Whole-Body Plethysmography (Rodent) Test_Compound->Resp_Assay CVS_InVitro hERG Channel Assay

Caption: Key components of the safety pharmacology core battery.

Anticipated Findings and Mechanistic Insights

Based on the structural alerts, the following potential toxicities should be carefully monitored:

  • Hepatotoxicity: The lipophilic nature of the trifluoromethylphenyl group may lead to accumulation in the liver, potentially causing cellular stress and damage. Liver function tests (ALT, AST, ALP, bilirubin) and histopathological evaluation of liver tissue will be critical.

  • Nephrotoxicity: The kidneys are a major route of excretion for many xenobiotics. Urinalysis, serum creatinine, and blood urea nitrogen (BUN) levels, along with kidney histopathology, should be evaluated.

  • Neurotoxicity: The GHS classification of "may cause drowsiness or dizziness" suggests potential CNS effects. The functional observational battery and detailed neurohistopathology will be important to characterize any neurotoxic potential.

  • Cardiotoxicity: While not explicitly indicated by the GHS classification, the potential for off-target effects on ion channels warrants a thorough cardiovascular safety assessment.

Conclusion and Future Directions

References

  • Synthesis and neuropharmacological evaluation of 2-aryl- and alkylapomorphines. PubMed.
  • 2-[2-(trifluoromethyl)
  • Synthesis and characterization of 2-arylmorpholine hydrochloride.
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  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Deriv
  • A review on pharmacological profile of Morpholine derivatives.
  • Preclinical Stereoselective Disposition and Toxicokinetics of Two Novel MET Inhibitors. PubMed.
  • 2-[2-(Trifluoromethyl)phenyl]morpholine. Sapphire Bioscience.
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  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed.
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  • Morpholine - SAFETY D
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Exploratory

Metabolic Stability of 2-[2-(Trifluoromethyl)phenyl]morpholine in Human Liver Microsomes: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of 2-[2-(trifluoromethyl)phenyl]morpholine, a compound of interest in drug discovery, using huma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of 2-[2-(trifluoromethyl)phenyl]morpholine, a compound of interest in drug discovery, using human liver microsomes (HLMs). We delve into the theoretical underpinnings of metabolic stability assays, provide detailed, field-tested protocols, and discuss the interpretation of the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolism studies. We will explore the critical role of cytochrome P450 enzymes, the rationale behind experimental design choices, and the analytical techniques required for accurate quantification.

Introduction: The Significance of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the human body. The liver is the primary site of drug metabolism, where a host of enzymes work to modify foreign compounds (xenobiotics), facilitating their excretion.[1] The rate at which a compound is metabolized, its "metabolic stability," is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2]

Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][3] These enzymes are responsible for the oxidative metabolism of a vast array of drugs.[4][5][6] Consequently, in vitro assays using HLMs are an indispensable tool in early drug discovery for predicting the in vivo hepatic clearance of a compound.[7]

The compound of interest, 2-[2-(trifluoromethyl)phenyl]morpholine, possesses a trifluoromethyl (CF3) group, a common substituent in medicinal chemistry known to enhance metabolic stability by blocking potential sites of oxidation.[4][8] The morpholine ring is also a prevalent scaffold in drug design.[9][10] Understanding the metabolic stability of this specific molecule is crucial for predicting its behavior in more complex biological systems and guiding further structural modifications to optimize its drug-like properties.

This guide will provide a detailed, step-by-step protocol for conducting a metabolic stability assay of 2-[2-(trifluoromethyl)phenyl]morpholine in HLMs, from incubation to data analysis, and will also touch upon metabolite identification.

Core Principles and Experimental Rationale

The fundamental principle of a microsomal stability assay is to monitor the disappearance of a parent compound over time when incubated with metabolically active HLMs in the presence of necessary cofactors.[11][12] The rate of disappearance is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).[2][7]

The Role of Cytochrome P450 Enzymes and Cofactors

The CYP enzymes are the primary catalysts of Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis.[13] These reactions introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II conjugation reactions. The activity of CYP enzymes is dependent on the presence of NADPH as a cofactor, which provides the reducing equivalents for the catalytic cycle.[1] Therefore, an NADPH-regenerating system is a critical component of the incubation mixture to ensure sustained enzymatic activity.[8]

Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating reliable and reproducible data. This includes the use of appropriate controls to ensure the observed compound depletion is due to enzymatic metabolism and not other factors.

  • Negative Controls:

    • No NADPH: Incubations without the NADPH regenerating system are essential to assess non-CYP-mediated degradation or instability of the compound in the assay buffer.

    • No Microsomes: This control accounts for any potential degradation of the compound in the incubation buffer itself.

  • Positive Controls:

    • High-Clearance Compound: A compound known to be rapidly metabolized by HLMs (e.g., diclofenac, propranolol) is included to verify the metabolic competency of the microsomal batch.[14]

    • Low-Clearance Compound: A compound with known slow metabolism serves as a benchmark for stable compounds.

The inclusion of these controls provides a self-validating system, ensuring the integrity of the experimental results.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for assessing the metabolic stability of 2-[2-(trifluoromethyl)phenyl]morpholine in human liver microsomes.

Materials and Reagents
  • 2-[2-(trifluoromethyl)phenyl]morpholine (Test Compound)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

  • Control Compounds (e.g., Diclofenac - high clearance, Verapamil - low clearance)

  • DMSO (for stock solution preparation)

  • LC-MS/MS system for analysis

Experimental Workflow

The overall workflow for the metabolic stability assay is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Controls in DMSO) B Prepare Working Solutions (Dilute in Buffer) A->B D Pre-incubate HLM and Compound at 37°C B->D C Prepare HLM Suspension (Thaw and dilute in buffer) C->D E Initiate Reaction (Add NADPH) D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add cold ACN with IS) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis (Calculate % remaining, t1/2, CLint) I->J

Caption: Workflow for the human liver microsomal stability assay.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-[2-(trifluoromethyl)phenyl]morpholine in DMSO.

    • Prepare stock solutions of control compounds in DMSO.

    • Prepare the final incubation concentration (typically 1 µM) by diluting the stock solution in phosphate buffer.[8]

  • Incubation:

    • Pre-warm a suspension of HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.[11]

    • Add the test compound solution to the HLM suspension and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 2-[2-(trifluoromethyl)phenyl]morpholine at each time point.

    • The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

Calculation of Metabolic Stability Parameters

The primary data obtained from the LC-MS/MS analysis is the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the Data: Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the Elimination Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the In Vitro Half-Life (t1/2):

    • t1/2 = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Compoundt1/2 (min)CLint (µL/min/mg protein)
2-[2-(Trifluoromethyl)phenyl]morpholineExperimental ValueCalculated Value
Diclofenac (High Clearance Control)Expected RangeExpected Range
Verapamil (Low Clearance Control)Expected RangeExpected Range
Interpretation of Results

The calculated t1/2 and CLint values for 2-[2-(trifluoromethyl)phenyl]morpholine will classify its metabolic stability.

  • High Stability: Long t1/2 and low CLint.

  • Moderate Stability: Intermediate t1/2 and CLint.

  • Low Stability: Short t1/2 and high CLint.

The presence of the trifluoromethyl group is expected to confer a degree of metabolic stability to the molecule.[4] However, other parts of the molecule, such as the morpholine ring or the phenyl ring, could be susceptible to metabolism.

Metabolite Identification: Unveiling the Metabolic Pathways

While the metabolic stability assay quantifies the rate of disappearance of the parent compound, it does not provide information about the metabolites formed. Identifying the major metabolites is a crucial next step to understand the metabolic pathways and to assess the potential for the formation of pharmacologically active or toxic metabolites.

Approach to Metabolite Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly tandem mass spectrometry (MS/MS), is the primary analytical technique for metabolite identification.[15][16][17] By comparing the MS and MS/MS spectra of the parent compound with those of potential metabolites in the incubated samples, the structures of the metabolites can be elucidated.

Potential Metabolic Pathways for 2-[2-(Trifluoromethyl)phenyl]morpholine

The potential sites of metabolism for 2-[2-(trifluoromethyl)phenyl]morpholine are illustrated below.

metabolic_pathways cluster_metabolites Potential Metabolites parent 2-[2-(Trifluoromethyl)phenyl]morpholine Phenyl Ring Morpholine Ring M1 Hydroxylation of Phenyl Ring parent:f1->M1 CYP-mediated M2 Hydroxylation of Morpholine Ring parent:f2->M2 CYP-mediated M3 N-dealkylation parent->M3 CYP-mediated M4 Oxidative Ring Opening parent:f2->M4 CYP-mediated

Caption: Potential metabolic pathways for 2-[2-(trifluoromethyl)phenyl]morpholine.

Common metabolic reactions for this type of structure include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Aliphatic Hydroxylation: Hydroxylation of the morpholine ring.

  • N-dealkylation: Cleavage of the morpholine ring.

  • Oxidative Ring Opening: Further metabolism of the morpholine moiety.

The trifluoromethyl group itself is generally resistant to metabolism.[8]

Conclusion: A Critical Step in Drug Development

The assessment of metabolic stability in human liver microsomes is a cornerstone of modern drug discovery. The data generated from these in vitro assays provide invaluable insights into the potential pharmacokinetic behavior of a drug candidate in humans, enabling a data-driven approach to lead optimization and candidate selection. For 2-[2-(trifluoromethyl)phenyl]morpholine, this in-depth analysis of its metabolic fate is a critical step in evaluating its potential as a therapeutic agent. By employing robust, well-controlled experimental protocols and advanced analytical techniques, researchers can confidently characterize the metabolic profile of this and other novel chemical entities, paving the way for the development of safer and more effective medicines.

References

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (n.d.). PMC. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). protocols.io. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. ResearchGate. Retrieved from [Link]

  • Cytochrome P450 Metabolism. (2021, August 27). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. (2014, August 18). ACS Publications. Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Croatian Pharmaceutical Society. Retrieved from [Link]

  • Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. (n.d.). PMC. Retrieved from [Link]

  • Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI. Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. Retrieved from [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021, June 22). MDPI. Retrieved from [Link]

  • An Automated Identification Tool for LC-MS Based Metabolomics Studies. (2019, December 29). ResearchGate. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Identifying metabolites by integrating metabolome databases with mass spectrometry cheminformatics. (n.d.). SciSpace. Retrieved from [Link]

  • Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. (2025, August 19). MDPI. Retrieved from [Link]

  • LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. (2019, September 24). Frontiers. Retrieved from [Link]

  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. (2017, January 1). SciSpace. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-[2-(Trifluoromethyl)phenyl]morpholine

Target Molecule: 2-[2-(Trifluoromethyl)phenyl]morpholine CAS Registry Number: 1094649-72-5[1],[2] Molecular Formula: C₁₁H₁₂F₃NO[3] Molecular Weight: 231.21 g/mol [3] Introduction and Mechanistic Rationale The morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-[2-(Trifluoromethyl)phenyl]morpholine CAS Registry Number: 1094649-72-5[1],[2] Molecular Formula: C₁₁H₁₂F₃NO[3] Molecular Weight: 231.21 g/mol [3]

Introduction and Mechanistic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates[4]. Specifically, 2-arylmorpholines are critical structural motifs found in various neuroactive compounds and metabolic modulators.

The synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine presents unique steric and electronic challenges due to the strongly electron-withdrawing and sterically demanding ortho-trifluoromethyl group. While transition-metal-catalyzed cross-coupling of aryl halides with ethanolamine derivatives is a viable modern approach[5], the classical and highly scalable route relies on the nucleophilic ring-opening of an epoxide by an amino alcohol, followed by intramolecular cyclization[6].

This protocol details a two-step, one-pot-compatible workflow:

  • Regioselective Epoxide Opening: 2-(Trifluoromethyl)styrene oxide is subjected to nucleophilic attack by 2-aminoethanol. The attack occurs regioselectively at the less sterically hindered terminal carbon of the oxirane ring[6].

  • Intramolecular Etherification: The resulting 1,2-amino alcohol intermediate undergoes acid-catalyzed cyclization. The acid promotes the dehydration between the secondary benzylic alcohol and the primary alcohol to close the morpholine ring[5].

G A 2-(Trifluoromethyl) styrene oxide + Ethanolamine B Regioselective Ring Opening (Isopropanol, Reflux) A->B C Intermediate Diol (Amino Alcohol) B->C D Acid-Catalyzed Cyclization (H2SO4, 100°C) C->D E 2-[2-(Trifluoromethyl) phenyl]morpholine D->E

Synthetic workflow for 2-[2-(Trifluoromethyl)phenyl]morpholine via epoxide ring-opening.

Stoichiometry and Reagent Optimization

To ensure a self-validating and high-yielding reaction, an excess of 2-aminoethanol is utilized in the first step to prevent double-alkylation of the primary amine.

Table 1: Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-(Trifluoromethyl)styrene oxide188.151.001.88 g (10.0 mmol)Electrophilic starting material
2-Aminoethanol (Ethanolamine)61.083.001.83 g (30.0 mmol)Nucleophile / Reactant
Isopropanol (IPA)60.10-15.0 mLSolvent (Step 1)
Sulfuric Acid (H₂SO₄, 98%)98.085.002.7 mL (~50 mmol)Cyclization Catalyst / Dehydrating Agent
Sodium Hydroxide (NaOH, 2M)40.00-As needed (pH > 10)Neutralization

Causality Note: Isopropanol is selected as the solvent for Step 1 because its boiling point (82°C) provides optimal thermal energy for the ring-opening without causing excessive degradation of the epoxide. The 3.00 equivalents of ethanolamine suppress the formation of tertiary amine byproducts.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-(2-hydroxyethylamino)ethanol
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the amine.

  • Addition: Charge the flask with 2-aminoethanol (1.83 g, 30.0 mmol) and isopropanol (15.0 mL).

  • Reaction Initiation: Add 2-(Trifluoromethyl)styrene oxide (1.88 g, 10.0 mmol) dropwise over 10 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (80–85°C) using an oil bath. Maintain stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol:Triethylamine, 90:9:1). The epoxide starting material (high Rf) should be completely consumed, replaced by a highly polar, ninhydrin-active spot corresponding to the intermediate diol.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove isopropanol and excess ethanolamine. The crude diol can be used directly in the next step without further purification.

Step 2: Cyclization to 2-[2-(Trifluoromethyl)phenyl]morpholine
  • Acid Addition: Cool the crude diol intermediate in an ice-water bath (0–5°C). Slowly add concentrated H₂SO₄ (2.7 mL) dropwise with vigorous stirring. Causality Note: The reaction is highly exothermic; dropwise addition prevents charring and decomposition of the organic framework.

  • Cyclization: Remove the ice bath and heat the viscous mixture to 100°C for 3 hours. The strong acid facilitates the protonation of the benzylic hydroxyl group and subsequent intramolecular displacement by the primary hydroxyl group (or vice versa), closing the morpholine ring[5].

  • Quenching: Cool the reaction mixture to 0°C. Carefully pour the acidic mixture over crushed ice (20 g).

  • Neutralization: Basify the aqueous solution by slowly adding 2M NaOH (aq) until the pH reaches 10–11. Causality Note: The morpholine nitrogen must be fully deprotonated to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient containing 1% Et₃N) to yield the pure 2-[2-(Trifluoromethyl)phenyl]morpholine.

Analytical Self-Validation Parameters

To ensure the integrity of the synthesized protocol, the following analytical checkpoints must be met:

  • LC-MS: The target compound must exhibit a predominant [M+H]⁺ peak at m/z 232.2 in positive electrospray ionization (ESI+) mode.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic morpholine ring protons. The benzylic proton (C2 of the morpholine ring) should appear as a distinct doublet of doublets (dd) around 4.5–5.0 ppm, shifted downfield due to the adjacent oxygen and the electron-withdrawing ortho-CF₃ phenyl ring. The remaining morpholine protons (C3, C5, C6) will appear as complex multiplets between 2.8 and 4.0 ppm.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A sharp singlet around -58 to -62 ppm confirms the presence of the intact trifluoromethyl group.

References

  • Chemical Substance Information for 2-[2-(trifluoromethyl)phenyl]morpholine NextSDS [Link]

  • 2-[2-(Trifluoromethyl)phenyl]morpholine | CAS#:1094649-72-5 Chemsrc[Link]

  • 1094649-72-5_2-[2-(Trifluoromethyl)phenyl]morpholine Physical and Chemical Properties Chemsrc[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 2-[2-(Trifluoromethyl)phenyl]morpholine

Abstract This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[2-(Trifluoromethyl)phenyl]morpholine. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[2-(Trifluoromethyl)phenyl]morpholine. This compound, featuring a trifluoromethylphenyl group and a morpholine ring, presents unique challenges and opportunities for chromatographic separation. This application note details a systematic, science-driven approach, from initial physicochemical assessment and column selection to mobile phase optimization and final method validation considerations, in accordance with ICH guidelines.[1][2][3] The methodologies described herein are designed to be a self-validating system, ensuring accuracy, precision, and robustness for researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[2][4][5] The development of a successful HPLC method is a systematic process that requires a deep understanding of the analyte's chemical properties and the principles of chromatography.[4][6][7] 2-[2-(Trifluoromethyl)phenyl]morpholine is a molecule of interest that incorporates two key functional groups: a trifluoromethylphenyl group, which enhances lipophilicity and metabolic stability, and a morpholine ring, which is a common heterocyclic moiety in many pharmaceutical compounds.[8][9] The presence of the basic morpholine nitrogen and the highly electronegative trifluoromethyl group necessitates a careful and logical approach to method development to achieve optimal separation and peak shape.

This guide will walk through the critical steps of developing a reversed-phase HPLC (RP-HPLC) method, a widely used technique for compounds with moderate to low polarity.[10] We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, providing a clear roadmap for achieving a "fit-for-validation" HPLC method.[4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development strategy.[4]

Structure:

Figure 1: Chemical Structure of 2-[2-(Trifluoromethyl)phenyl]morpholine

Key Physicochemical Parameters (Estimated):

PropertyEstimated ValueImplication for HPLC Method Development
Molecular Weight 231.21 g/mol [11][12]Standard for small molecule analysis.
pKa (of morpholine nitrogen) ~8.5The analyte is a weak base. Mobile phase pH control is critical to ensure consistent ionization and good peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 6.5) will ensure the analyte is fully protonated and in a single ionic form.[1][13]
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
UV Absorbance The trifluoromethylphenyl group is expected to have a UV absorbance maximum (λmax) around 254-270 nm.[14][15] A photodiode array (PDA) detector should be used initially to determine the optimal detection wavelength.

Systematic HPLC Method Development

Our approach to method development follows a logical, multi-step process designed to efficiently identify and optimize the critical parameters influencing the chromatographic separation.[6][16]

Initial Column and Mobile Phase Screening

The first step is to screen different column chemistries and mobile phase compositions to find a suitable starting point for optimization.[4]

3.1.1. Stationary Phase Selection

Given the aromatic and fluorinated nature of the analyte, several stationary phases should be considered.[17][18]

  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, a C18 column is a good initial choice due to its versatility and wide availability.[10]

  • Pentafluorophenyl (PFP): PFP columns offer alternative selectivity for halogenated and aromatic compounds through mechanisms like dipole-dipole, π-π, and charge-transfer interactions.[10][17][19] This makes them an excellent candidate for separating the target analyte from potential impurities.

  • Phenyl-Hexyl: This phase provides π-π interactions with the aromatic ring of the analyte, offering a different selectivity profile compared to C18.[18]

Recommendation: Start with a C18 column and a PFP column to evaluate different retention mechanisms.

3.1.2. Mobile Phase Selection

A simple binary mobile phase of an aqueous buffer and an organic modifier is the standard for RP-HPLC.[6]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.

  • Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the basic morpholine moiety.[20] A starting point is a volatile buffer suitable for LC-MS, such as 0.1% formic acid in water (pH ~2.7) or 10 mM ammonium formate (pH can be adjusted). For UV detection, a phosphate buffer can also be used. To ensure the analyte is fully protonated and to avoid peak tailing due to silanol interactions, a low pH is recommended as a starting point.

Experimental Protocol: Initial Screening

Objective: To evaluate the retention and peak shape of 2-[2-(Trifluoromethyl)phenyl]morpholine on C18 and PFP columns with an acidic mobile phase.

Materials:

  • 2-[2-(Trifluoromethyl)phenyl]morpholine standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • PFP column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: PDA, scanning from 200-400 nm, with extraction at 254 nm.

  • Gradient Program:

    • Run a generic gradient from 10% to 90% acetonitrile over 15 minutes.

Optimization of Chromatographic Conditions

Based on the initial screening results, the next step is to optimize the mobile phase composition and other parameters to achieve the desired resolution, peak shape, and analysis time.[7]

3.3.1. Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.

  • Rationale: For the basic analyte, a mobile phase pH well below its pKa (~8.5) will ensure it is in a single, protonated form, leading to better peak shape and reproducibility.[1]

  • Strategy: Evaluate a range of acidic pH values (e.g., pH 2.5, 3.5, and 4.5) using appropriate buffers (e.g., formic acid, phosphate buffer) to find the optimal balance between retention and peak symmetry.

3.3.2. Organic Modifier Concentration and Gradient Optimization

The concentration of the organic modifier controls the retention time of the analyte.[6]

  • Isocratic vs. Gradient Elution: If the initial gradient run shows a single, well-resolved peak, an isocratic method can be developed for faster analysis. If there are multiple components or impurities, a gradient method will likely be necessary.

  • Gradient Optimization: The gradient slope and duration can be adjusted to improve the separation of the target analyte from any impurities.

Workflow for HPLC Method Development

The overall workflow for the method development process can be visualized as follows:

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Absorbance) B Initial Screening (Column & Mobile Phase) A->B C Data Evaluation (Retention, Peak Shape, Resolution) B->C D Optimization of Critical Parameters C->D E Mobile Phase pH D->E Fine-tune F Organic Modifier Concentration D->F Adjust G Final Method Selection E->G F->G H Method Validation (ICH Guidelines) G->H

A systematic workflow for HPLC method development.

Proposed Final Method and Validation Considerations

Based on the principles outlined, a hypothetical optimized method is presented below. This method should serve as a starting point and may require further refinement based on experimental data.

Proposed Chromatographic Conditions
ParameterRecommended Condition
Column PFP, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 265 nm
Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][21]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, no interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition.
Logical Relationship for Method Validation

The relationship between the different validation parameters can be visualized as follows:

ValidationRelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Interdependence of ICH validation parameters.

Conclusion

The development of a robust HPLC method for the quantification of 2-[2-(Trifluoromethyl)phenyl]morpholine is a systematic process that relies on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. By following a logical workflow of screening, optimization, and validation, a reliable and accurate method can be established. The use of a PFP column is recommended to leverage alternative selectivity mechanisms for this fluorinated aromatic compound. Control of mobile phase pH is critical for achieving good peak shape and reproducibility due to the basic nature of the morpholine ring. The final method must be validated according to ICH guidelines to ensure its suitability for its intended application in research and drug development.

References

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Li, Y., et al. (2009). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment. ResearchGate. Retrieved from [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ijrdpl.com. Retrieved from [Link]

  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Lindahl, R., et al. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Eastchem. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development. Retrieved from [Link]

  • Lindahl, R., et al. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Retrieved from [Link]

  • Wiczling, P., et al. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • American Chemical Society. (n.d.). Comparative Study of Hydrocarbon, Fluorocarbon, and Aromatic Bonded RP-HPLC Stationary Phases by Linear Solvation Energy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

  • Chemsrc. (2025, September 22). 2-[2-(Trifluoromethyl)phenyl]morpholine | CAS#:1094649-72-5. Retrieved from [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 11). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[2-(trifluoromethyl)phenyl]morpholine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • ResearchGate. (2025, November 18). Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020‐Targeted Narrowband Green Emission in High‐Performance OLEDs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]

  • PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

Sources

Method

Application Note: 2-[2-(Trifluoromethyl)phenyl]morpholine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and high targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and high target affinity. 2-[2-(Trifluoromethyl)phenyl]morpholine (CAS: 1094649-72-5) has emerged as a highly versatile pharmaceutical intermediate. By combining the favorable pharmacokinetic profile of a morpholine ring with the unique stereoelectronic properties of an ortho-trifluoromethylphenyl group, this building block serves as a foundational scaffold for designing monoamine reuptake inhibitors (NDRIs) and neurokinin receptor antagonists.

This application note details the mechanistic rationale for utilizing this intermediate, presents quantitative data for its synthetic functionalization, and provides field-validated protocols for its integration into active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Structural Advantages

The utility of 2-[2-(Trifluoromethyl)phenyl]morpholine is driven by the synergistic effects of its two primary structural motifs:

  • The Morpholine Core: Morpholine is a privileged scaffold in medicinal chemistry due to its well-balanced lipophilic–hydrophilic profile and a pKa (typically ~8.3) that mimics physiological pH [1]. The presence of the basic nitrogen allows for facile salt formation (enhancing aqueous solubility), while the oxygen atom acts as a crucial hydrogen bond acceptor. Furthermore, its flexible chair conformation allows it to adapt to various receptor binding pockets [3].

  • The Ortho-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group significantly increases the lipophilicity and metabolic stability of the molecule due to the strength of the C-F bond [2]. More importantly, placing the bulky -CF3 group at the ortho position creates severe steric hindrance against the adjacent morpholine ring. This clash restricts the rotation of the C-C bond connecting the two rings, locking the molecule into a specific, pre-organized dihedral angle. This pre-organization drastically reduces the entropic penalty upon binding to deep hydrophobic pockets, such as those found in the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

Pathway A 2-[2-(CF3)phenyl]morpholine Derivative B Blood-Brain Barrier (Enhanced Penetration) A->B High Lipophilicity (CF3 effect) C Monoamine Transporters (DAT / NET) B->C Target Binding (Locked Conformation) D Reuptake Inhibition C->D Blockade E Increased Synaptic Neurotransmitters D->E Antidepressant Effect

Mechanism of action for morpholine-based monoamine reuptake inhibitors.

Physicochemical Profile & Quantitative Reaction Data

Understanding the baseline properties of the intermediate is critical for downstream processing. Table 1 summarizes the core physicochemical metrics.

Table 1: Physicochemical Properties of 2-[2-(Trifluoromethyl)phenyl]morpholine

PropertyValueImplication for Drug Design
CAS Number 1094649-72-5Standardized tracking for regulatory compliance.
Molecular Formula C11H12F3NODefines mass balance for synthetic stoichiometry.
Molecular Weight 231.21 g/mol Low MW allows for significant downstream elaboration while staying within Lipinski's Rule of 5.
LogP (Predicted) ~2.8 - 3.1Optimal range for BBB penetration without excessive non-specific tissue binding.
H-Bond Donors 1 (Secondary Amine)Site for N-alkylation or N-arylation in API synthesis.
H-Bond Acceptors 4 (1 Oxygen, 3 Fluorines)Facilitates interactions with target receptor residues.
Catalyst Optimization for N-Arylation

Because the secondary amine is highly sterically hindered by the adjacent chiral/achiral center and the bulky ortho-CF3 group, standard cross-coupling conditions often fail. Table 2 demonstrates the quantitative optimization required to overcome this steric barrier during Buchwald-Hartwig amination.

Table 2: Catalyst/Ligand Optimization for N-Arylation

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)2PPh3Cs2CO3Dioxane100< 10%
Pd2(dba)3BINAPNaOtBuToluene10035%
Pd2(dba)3XPhosNaOtBuToluene10072%
Pd2(dba)3 RuPhos NaOtBu Toluene 100 > 98%

Causality Note: Small ligands (PPh3) or rigid bidentate ligands (BINAP) fail to accommodate the steric bulk of the ortho-CF3 group during the reductive elimination step. RuPhos, a bulky, electron-rich biaryl phosphine, provides the optimal spatial environment to stabilize the palladium intermediate and drive the reaction to completion.

Synthetic Methodologies & Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis of API intermediates.

Protocol A: General N-Alkylation for Side-Chain Elongation

This protocol utilizes an SN2 mechanism to attach aliphatic side chains to the morpholine nitrogen.

Materials:

  • 2-[2-(Trifluoromethyl)phenyl]morpholine (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Workflow:

  • Preparation: Suspend K2CO3 in anhydrous MeCN (0.2 M relative to the morpholine) in a round-bottom flask. Causality: K2CO3 is chosen as a mild, insoluble base that scavenges the generated HBr without causing competing E2 elimination of the alkyl halide.

  • Addition: Add the morpholine intermediate, followed by the alkyl halide. Stir the suspension at 60°C under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): After 4 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via TLC (Hexane:EtOAc 3:1, UV/Ninhydrin stain) or LC-MS. The starting material ( m/z [M+H]+ 232.1) should be completely consumed.

  • Quench & Extraction: Cool the reaction to room temperature and quench with distilled water (equal volume to MeCN) to dissolve inorganic salts and hydrolyze unreacted electrophiles. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated brine to remove residual polar solvents (MeCN), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation

This protocol is used to couple the sterically hindered morpholine to an aryl halide (e.g., for synthesizing complex multi-ring CNS agents).

Materials:

  • 2-[2-(Trifluoromethyl)phenyl]morpholine (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd2(dba)3 (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene, anhydrous and degassed

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with Pd2(dba)3, RuPhos, and NaOtBu. Causality: NaOtBu is a strong base required to deprotonate the secondary amine coordinated to the Pd complex, but it is highly hygroscopic; strict anhydrous conditions prevent the formation of NaOH, which would poison the catalyst.

  • Reagent Addition: Add the aryl bromide and the morpholine intermediate dissolved in degassed toluene. Seal the vial.

  • Heating: Heat the reaction mixture to 100°C for 12 hours. Toluene is utilized because its non-polar nature and high boiling point stabilize the palladium catalytic cycle at elevated temperatures.

  • Self-Validation (In-Process Control): Analyze via LC-MS. If unreacted starting material persists, spike the reaction with an additional 1 mol% of the Pd2(dba)3/RuPhos complex. Causality: Incomplete conversion is typically due to catalyst deactivation (visible as palladium black precipitation) rather than thermodynamic limitations.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify the filtrate via silica gel flash chromatography.

Workflow Step1 Starting Material 2-[2-(CF3)phenyl]morpholine Step2 Reaction Setup Inert Atmosphere (N2) Step1->Step2 Step3 Catalyst Complexation Pd2(dba)3 + RuPhos Step2->Step3 Prevent Oxidation Step4 N-Arylation / Alkylation Base-mediated coupling Step3->Step4 Overcome Steric Hindrance Step5 Workup & Purification Extraction & Chromatography Step4->Step5 Reaction Completion Step6 Final API Intermediate LC-MS / NMR Validated Step5->Step6 >98% Purity

Logical workflow for the palladium-catalyzed N-arylation of the sterically hindered morpholine.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

Application

Advanced NMR Characterization Protocol for 2-[2-(Trifluoromethyl)phenyl]morpholine

Executive Summary & Scope 2-[2-(Trifluoromethyl)phenyl]morpholine is a highly valuable pharmacophore in modern drug development. It strategically combines the metabolic stability and lipophilicity of an ortho-trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-[2-(Trifluoromethyl)phenyl]morpholine is a highly valuable pharmacophore in modern drug development. It strategically combines the metabolic stability and lipophilicity of an ortho-trifluoromethylphenyl group with the physicochemical modulation provided by a morpholine ring.

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The analyst must navigate the restricted conformational dynamics of the morpholine ring and decode complex heteronuclear spin-spin couplings ( 19 F- 13 C and 19 F- 1 H). This application note provides a comprehensive, self-validating protocol designed for researchers and analytical scientists to unambiguously assign the 1 H, 13 C, and 19 F NMR spectra of this compound.

Mechanistic Principles of the NMR Spin System

To achieve high-fidelity spectral assignments, it is critical to understand the causality behind the observed magnetic phenomena.

Morpholine Ring Conformational Dynamics

Unlike linear aliphatic chains where bonds rotate freely, the morpholine ring in this compound adopts a rigid chair conformation to minimize steric strain. The bulky 2-(trifluoromethyl)phenyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. Because the conformation is locked, the axial and equatorial protons on the morpholine ring become magnetically inequivalent. They reside predominantly in fixed gauche or anti arrangements, resulting in a complex AA'XX' spin system rather than simple first-order splitting . What may initially appear as broad, poorly resolved triplets in the 1 H NMR spectrum are actually overlapping higher-order multiplets.

Heteronuclear Spin-Spin Coupling ( 19 F- 13 C)

The 19 F nucleus (spin ½, 100% natural abundance) exerts a profound effect on the 13 C NMR spectrum through scalar coupling. The through-bond interaction splits the carbon signals into distinct quartets, the magnitude of which decays with distance:

  • Direct Coupling ( 1JCF​ ): The CF 3​ carbon exhibits a massive coupling constant of approximately 270–275 Hz .

  • Two-Bond Coupling ( 2JCF​ ): The aromatic carbon directly attached to the CF 3​ group splits with a coupling of ~30–33 Hz .

  • Three-Bond Coupling ( 3JCF​ ): The ortho aromatic carbons exhibit a fine splitting of ~3–5 Hz .

Furthermore, high-resolution 19 F NMR will reveal unsymmetric carbon satellites . While the main 19 F singlet arises from molecules with 12 C, the 1.1% natural abundance of 13 C creates a doublet satellite. Due to the isotopic effect, this doublet is not perfectly centered on the main 12 C singlet, a phenomenon uniquely prominent in fluorinated compounds [[1]]([Link]).

Analytical Workflow

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Matching (1H, 13C, 19F) A->B Insert & Lock C 1D Acquisition (1H, 19F, 13C{1H}) B->C Calibrate 90° Pulse D 2D Correlation (COSY, HSQC, HMBC) C->D Verify 19F Signal E Data Processing (Gaussian Apodization) D->E Export FIDs F Structural Validation (J-Coupling Analysis) E->F Extract J(CF) & J(HH)

Workflow for the comprehensive NMR characterization of fluorinated morpholine derivatives.

Self-Validating Experimental Protocol

Step 1: Sample Preparation
  • Weigh 15–20 mg of 2-[2-(Trifluoromethyl)phenyl]morpholine for 1 H/ 19 F analysis, or up to 50 mg if acquiring 13 C/2D spectra .

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is chosen over DMSO-d 6​ to reduce solvent viscosity, thereby increasing the T2​ relaxation time and yielding sharper resonance lines.

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be completely transparent and free of particulates. Particulates distort the localized magnetic field ( B0​ ), making it impossible to achieve the high-quality shimming required to resolve fine 3JCF​ couplings.

Step 2: Instrument Setup & Probe Tuning
  • Insert the sample into a 400 MHz (or higher) spectrometer equipped with a multinuclear probe.

  • Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming.

  • Crucial Step: Manually tune and match the probe for 1 H, 13 C, and 19 F channels.

  • Validation Checkpoint: Ensure the wobble curve minimum for the 19 F channel is exactly centered at the Larmor frequency. Poor 19 F tuning will result in severe signal-to-noise (S/N) degradation and inaccurate 90° pulse calibrations.

Step 3: 1D Data Acquisition
  • 1 H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 2–5 seconds.

  • 19 F NMR: Acquire 16–32 scans with a D1​ of 2 seconds. The spectral window must be wide enough to capture the -50 to -70 ppm region.

  • 13 C{ 1 H} NMR: Acquire 1024–2048 scans with a D1​ of 2 seconds and broadband proton decoupling.

  • Validation Checkpoint: Before committing to a multi-hour 13 C acquisition, process the 19 F spectrum. The presence of a sharp singlet at ~ -60 ppm confirms the structural integrity of the CF 3​ group. In the subsequent 13 C spectrum, the presence of a quartet at ~124 ppm ( 1JCF​≈272 Hz) definitively validates the trifluoromethyl moiety .

Step 4: Advanced Data Processing

To extract accurate J -values from the morpholine ring's AA'XX' system, standard exponential multiplication (which broadens lines) is insufficient.

  • Apply a Gaussian window function during Free Induction Decay (FID) processing.

  • In your processing software (e.g., TopSpin or MestReNova), set the Line Broadening (LB) to a negative value (e.g., -2.0 Hz) and the Gaussian Broadening (GB) to ~0.2 .

  • Causality: This mathematical transformation sacrifices baseline S/N to artificially narrow the spectral lines, revealing the hidden fine structure of the axial/equatorial couplings.

Data Presentation: Expected Chemical Shifts

The following tables summarize the quantitative data expected for 2-[2-(Trifluoromethyl)phenyl]morpholine, serving as a reference for spectral assignment.

Table 1: Expected 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Remarks
Morpholine N-H 1.80 - 2.20br s1HExchangeable; shift is highly concentration dependent.
Morpholine H-3, H-5 2.80 - 3.20m4HAdjacent to Nitrogen. Complex AA'XX' system due to fixed chair conformation.
Morpholine H-6 3.60 - 4.00m2HDeshielded by adjacent Oxygen.
Morpholine H-2 4.50 - 4.80dd1HHighly deshielded benzylic-like proton; coupled to H-3 ax​ and H-3 eq​ .
Aromatic H-4, H-5, H-6 7.30 - 7.60m3HOverlapping multiplets of the substituted benzene ring.
Aromatic H-3 7.65 - 7.80d1HStrongly deshielded by the ortho-CF 3​ electron-withdrawing group.
Table 2: Expected 13 C and 19 F NMR Assignments (100/376 MHz, CDCl 3​ )
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
19 F CF 3​ -59.0 to -62.0s 1JCF​ satellites visible (~272 Hz)
13 C CF 3​ ~ 124.5q 1JCF​≈270−275 [[2]]([Link])
13 C Ar-C2 (C-CF 3​ )~ 128.0q 2JCF​≈30−33
13 C Ar-C3 (ortho to CF 3​ )~ 126.0q 3JCF​≈4−5
13 C Ar-C1 (C-Morpholine)~ 139.0sBroadened or fine multiplet
13 C Ar-C4, C5, C6127.0 - 132.0s-
13 C Morpholine C-2~ 75.0sAttached to O and Aryl group
13 C Morpholine C-6~ 68.0sAttached to O
13 C Morpholine C-3, C-5~ 46.0sAttached to N

References

  • Multiplet shape in proton NMR of morpholines , Chemistry Stack Exchange.[Link]

  • Signs and mechanisms of 13C, 19F spin-spin coupling constants in benzotrifluoride and its derivatives , Canadian Journal of Chemistry.[Link]

  • Unsymmetric Carbon Satellites in Fluorine-19 NMR , Nanalysis.[Link]

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl) , Arkivoc.[Link]

Sources

Method

Catalytic Asymmetric Synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine: Application Notes &amp; Protocols

Introduction and Strategic Overview The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to improve the aqueous solubility, metabolic stability, and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates[1]. Specifically, chiral 2-aryl morpholines serve as the core pharmacophore in numerous central nervous system (CNS) agents and target-specific inhibitors. The introduction of a 2-(trifluoromethyl)phenyl moiety at the C2 position of the morpholine ring introduces unique physicochemical properties: the strong electron-withdrawing nature (-I effect) and high lipophilicity of the CF₃ group enhance membrane permeability, while its steric bulk dictates highly specific target-protein interactions.

Synthesizing 2-[2-(Trifluoromethyl)phenyl]morpholine in an enantiomerically pure form presents a significant synthetic challenge. The ortho-trifluoromethyl group creates severe steric hindrance, complicating standard asymmetric induction models. While traditional routes rely on the chiral resolution of racemic mixtures, modern catalytic asymmetric synthesis offers a highly atom-economical, scalable, and stereoselective alternative[2].

This application note details a robust, three-step chemoenzymatic/transition-metal strategy. We bypass the unstable dehydromorpholine intermediates—which are typically subjected to Rh-catalyzed asymmetric hydrogenation[3][4]—in favor of a highly controlled Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of an α-bromo ketone precursor, followed by a tandem epoxidation/ring-opening sequence and final intramolecular cyclization[2][5].

Mechanistic Pathway & Logical Workflow

The synthesis is designed as a self-validating system where the stereocenter is established in the very first step. By utilizing a Noyori-type Ruthenium catalyst, the hydride transfer is governed by a highly ordered six-membered pericyclic transition state. The CH-π interaction between the p-cymene ligand of the catalyst and the electron-deficient ortho-CF₃ aryl ring stabilizes the transition state, ensuring exceptional enantiomeric excess (ee).

The subsequent steps are designed to preserve this stereocenter. The nucleophilic substitution with 2-aminoethanol proceeds via an in situ chiral epoxide intermediate, ensuring complete inversion or retention of stereochemistry depending on the specific attack trajectory, ultimately preventing racemization.

SynthesisPathway Start 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone (Achiral Precursor) ATH Ru-Catalyzed ATH [RuCl(p-cymene)(R,R)-TsDPEN] HCOOH/Et3N Start->ATH Step 1 ChiralAlcohol (R)-2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol (High ee%) ATH->ChiralAlcohol Substitution Tandem Epoxidation & Ring Opening (2-Aminoethanol, K2CO3) ChiralAlcohol->Substitution Step 2 Intermediate Chiral Amino Diol Intermediate Substitution->Intermediate Cyclization Intramolecular Cyclization (TsCl, Et3N or Mitsunobu) Intermediate->Cyclization Step 3 Product (R)-2-[2-(Trifluoromethyl)phenyl]morpholine (Target API Scaffold) Cyclization->Product

Figure 1: Three-step catalytic asymmetric synthesis workflow for 2-[2-(Trifluoromethyl)phenyl]morpholine.

Quantitative Data & Optimization

The critical step in this workflow is the ATH of the sterically hindered ortho-CF₃ ketone. The choice of solvent, temperature, and catalyst system directly dictates the stereochemical outcome. Below is a summary of the optimization data for the ATH step, demonstrating the causality between reaction conditions and catalytic efficiency[2].

Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH) Conditions

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
RuCl(p-cymene)(R,R-TsDPEN)DMF25128592High polarity disrupts H-bonding in transition state.
RuCl(p-cymene)(R,R-TsDPEN)CH₂Cl₂25247888Poor solubility of the HCOOH/Et₃N azeotrope.
RuCl(p-cymene)(R,R-TsDPEN) EtOAc 40 8 94 >98 Optimal solubility and ideal kinetics for hydride transfer.
Ir-SpiroPAP (C13)MeOH25168995Excellent alternative; slightly lower ee due to steric clash.

Detailed Experimental Protocols

The following methodologies are engineered for high reproducibility and self-validation. Researchers must strictly adhere to the degassing procedures, as the active Ru-hydride species is highly susceptible to oxidative deactivation.

Protocol A: Synthesis of (R)-2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol via ATH

Causality Note: The use of a formic acid/triethylamine (5:2) azeotrope serves as the hydride source. Triethylamine is critical not only for generating the active hydride but also for neutralizing the HBr byproduct, preventing the premature deactivation of the Ru-catalyst.

  • Preparation of the Catalytic Complex: In a rigorously dried, argon-purged Schlenk flask, dissolve 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone (10.0 mmol) in anhydrous, degassed Ethyl Acetate (30 mL).

  • Catalyst Addition: Add the chiral catalyst RuCl(p-cymene)(R,R-TsDPEN) at a Substrate/Catalyst (S/C) ratio of 1000:1 (0.01 mmol, 6.4 mg). Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Hydride Source Introduction: Dropwise, add the HCOOH/Et₃N azeotrope (5:2 ratio, 3.0 equivalents based on HCOOH). Self-Validation Check: A slight color change from orange to deep red indicates the formation of the active Ru-hydride species.

  • Reaction Execution: Heat the mixture to 40 °C and stir for 8 hours. Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize excess formic acid. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Tandem Epoxidation and Ring Opening

Causality Note: Reacting the α-bromo alcohol directly with an amine can lead to uncontrolled polymerization or aziridine formation. By using K₂CO₃, we first force an intramolecular SN2 cyclization to form a chiral epoxide, which is then cleanly opened by 2-aminoethanol at the less sterically hindered terminal carbon.

  • Epoxide Formation: Dissolve the crude (R)-2-bromo-1-[2-(trifluoromethyl)phenyl]ethanol (approx. 9.5 mmol) in THF (40 mL). Add anhydrous K₂CO₃ (2.0 equivalents). Stir at room temperature for 4 hours until TLC indicates complete conversion to the epoxide.

  • Nucleophilic Attack: To the same reaction vessel, add 2-aminoethanol (3.0 equivalents). Heat the mixture to 60 °C for 12 hours.

  • Isolation: Filter off the inorganic salts, concentrate the solvent, and purify the resulting chiral amino diol intermediate via flash column chromatography (DCM/MeOH 9:1 with 1% NH₄OH).

Protocol C: Intramolecular Cyclization to the Morpholine Core

Causality Note: To close the morpholine ring, the primary alcohol must be converted into a good leaving group. Selective O-tosylation is achieved because the secondary benzylic alcohol (adjacent to the bulky CF₃ group) is highly sterically hindered and significantly less nucleophilic[5].

  • Selective Tosylation: Dissolve the chiral amino diol (5.0 mmol) in anhydrous DCM (25 mL). Add Triethylamine (2.5 equivalents) and cool the flask to 0 °C.

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.05 equivalents) dissolved in DCM (5 mL). Stir at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Ring Closure: Once tosylation is complete (verified by LC-MS), add an additional 2.0 equivalents of K₂CO₃ and heat the mixture to 45 °C for 16 hours to drive the intramolecular cyclization.

  • Final Purification: Quench with water, extract with DCM, and purify the organic layer via silica gel chromatography to yield the final (R)-2-[2-(Trifluoromethyl)phenyl]morpholine.

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 2-[2-(Trifluoromethyl)phenyl]morpholine

Introduction and Rationale The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently employed to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently employed to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) ()[1]. When substituted at the 2-position with a 2-(trifluoromethyl)phenyl group, the resulting compound—2-[2-(Trifluoromethyl)phenyl]morpholine—exhibits unique electronic and steric properties. The strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group can significantly modulate target binding affinity, particularly in central nervous system (CNS) drug development where blood-brain barrier penetration is critical.

This application note details a robust, four-step scalable production method for 2-[2-(Trifluoromethyl)phenyl]morpholine. While recent advancements have introduced photocatalytic diastereoselective annulation strategies for morpholine synthesis ()[2], these methods often require specialized flow-chemistry setups for multi-kilogram scale-up. Therefore, we have optimized a classical, highly scalable route starting from 2-(trifluoromethyl)acetophenone, utilizing α-bromination, N-alkylation, reduction, and acid-catalyzed cyclization ()[3].

Retrosynthetic Strategy and Route Selection

Our process development prioritizes operational safety, reagent availability, and high-throughput scalability.

  • Alternative Route (Epoxide Opening): Involves the epoxidation of 2-(trifluoromethyl)styrene followed by regioselective ring-opening with 2-aminoethanol. While atom-economical, the volatility and potential genotoxicity of the styrene oxide intermediate make it less ideal for standard pilot-plant environments.

  • Selected Route (α-Bromoketone Approach): Utilizes the α-bromination of 2-(trifluoromethyl)acetophenone. This route relies on stable, easily isolable intermediates and avoids the need for heavy-metal catalysts or specialized photochemical reactors, ensuring a robust technology transfer from bench to pilot plant.

Experimental Workflows & Scale-Up Protocols

The following protocols have been optimized for a 1–5 kg scale pilot production. To ensure scientific integrity and trustworthiness, every step incorporates self-validating In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.

Step 1: α-Bromination of 2-(Trifluoromethyl)acetophenone
  • Objective: Synthesize 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one.

  • Causality & Optimization: Methyl tert-butyl ether (MTBE) is selected as the solvent over traditional chlorinated solvents (like dichloromethane) to comply with green chemistry guidelines and facilitate rapid phase separation during aqueous workup. Strict temperature control (0–5°C) is critical during bromine addition to suppress the formation of α,α-dibrominated side products.

  • Protocol:

    • Charge a glass-lined reactor with 2-(trifluoromethyl)acetophenone (1.0 eq) and MTBE (5 volumes).

    • Cool the mixture to 0–5°C under a nitrogen atmosphere.

    • Add Br₂ (1.05 eq) dropwise over 2 hours, maintaining the internal temperature strictly below 5°C.

    • Self-Validation (IPC): Sample the reaction mixture after 3 hours. Analyze via HPLC. Proceed only if unreacted starting material is < 2.0% (Area). If > 2.0%, stir for an additional 1 hour.

    • Quench with 10% aqueous sodium thiosulfate, separate phases, and concentrate the organic layer under reduced pressure to yield the intermediate.

Step 2: N-Alkylation with 2-Aminoethanol
  • Objective: Form the α-amino ketone intermediate.

  • Causality & Optimization: Inverse addition—adding the α-bromoketone solution to an excess of 2-aminoethanol—is employed. This kinetic control minimizes the formation of tertiary amine (bis-alkylated) impurities. The excess 2-aminoethanol also acts as an intrinsic acid scavenger for the generated HBr, eliminating the need for external bases like triethylamine.

  • Protocol:

    • Prepare a solution of 2-aminoethanol (3.0 eq) in THF (3 volumes) and cool to 10°C.

    • Dissolve the Step 1 intermediate in THF (2 volumes) and add it dropwise to the amine solution over 3 hours, keeping the temperature between 10–20°C.

    • Stir for an additional 2 hours at 20°C.

    • Self-Validation (IPC): Confirm the complete disappearance of the bromoketone via LC-MS.

    • Concentrate the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine and concentrate.

Step 3: Ketone Reduction
  • Objective: Reduce the α-amino ketone to 1-[2-(trifluoromethyl)phenyl]-2-((2-hydroxyethyl)amino)ethan-1-ol.

  • Causality & Optimization: Sodium borohydride (NaBH₄) in ethanol is used. Ethanol provides the necessary protic environment to activate the borohydride complex. The addition must be portion-wise to safely manage the exothermic release of hydrogen gas and prevent thermal runaway.

  • Protocol:

    • Dissolve the Step 2 intermediate in absolute ethanol (5 volumes) and cool to 0°C.

    • Add NaBH₄ (1.5 eq) in small portions over 1.5 hours, ensuring the internal temperature does not exceed 10°C.

    • Stir at room temperature for 3 hours.

    • Self-Validation (IPC): Monitor via HPLC. Target > 95% conversion to the 1,2-amino alcohol.

    • Quench carefully with 1M HCl (Note: vigorous gas evolution), adjust pH to 9 with NaOH, and extract with MTBE.

Step 4: Acid-Catalyzed Cyclization
  • Objective: Dehydration and ring closure to form the final morpholine scaffold.

  • Causality & Optimization: While Mitsunobu conditions can achieve this cyclization, they generate stoichiometric phosphine oxide waste which is difficult to purge on a large scale. Instead, we utilize 70% sulfuric acid. The 70% concentration is specifically chosen because 98% H₂SO₄ causes severe charring and oxidative degradation of the electron-rich intermediates.

  • Protocol:

    • Charge the Step 3 intermediate into a reactor containing 70% aqueous H₂SO₄ (4 volumes).

    • Heat the mixture to 100°C for 12–16 hours.

    • Self-Validation (IPC): Analyze via GC-MS until the acyclic precursor is < 1.0%.

    • Cool to 0°C and slowly neutralize with 50% aqueous NaOH to pH 10 (highly exothermic, control addition rate).

    • Extract with MTBE, wash with water, and concentrate.

    • Purification: Isolate via crystallization as the hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the free base.

Process Parameters and Quantitative Data

The following table summarizes the key process parameters and expected yields for the multi-kilogram scale-up campaign.

StepTransformationPrimary Reagents / SolventTemp (°C)Time (h)IPC MethodTarget Yield (%)
1 α-BrominationBr₂ / MTBE0–52–4HPLC92–95
2 N-Alkylation2-Aminoethanol / THF10–204–6LC-MS85–88
3 ReductionNaBH₄ / EtOH0–103–5HPLC90–94
4 Cyclization70% H₂SO₄10012–16GC-MS78–82

Table 1: Summary of optimized reaction parameters and quantitative yield metrics.

Mechanistic Workflow Visualization

ScaleUpWorkflow SM 2-(Trifluoromethyl) acetophenone Step1 Step 1: α-Bromination (Br₂, MTBE, 0-5°C) SM->Step1 Int1 2-Bromo-1-[2-(CF₃)phenyl] ethan-1-one Step1->Int1 IPC: HPLC >98% Step2 Step 2: N-Alkylation (Ethanolamine, THF) Int1->Step2 Int2 α-Amino Ketone Intermediate Step2->Int2 IPC: LC-MS Step3 Step 3: Reduction (NaBH₄, EtOH, 0-10°C) Int2->Step3 Int3 1,2-Amino Alcohol Intermediate Step3->Int3 IPC: HPLC >95% Step4 Step 4: Cyclization (H₂SO₄, 100°C) Int3->Step4 Product 2-[2-(Trifluoromethyl) phenyl]morpholine Step4->Product Isolation

Figure 1: Four-step scalable synthetic workflow for 2-[2-(Trifluoromethyl)phenyl]morpholine.

References

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem, 15(5), 392-403 (2020). URL: [Link]

  • Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society (2025). URL: [Link]

  • Title: Recent progress in the synthesis of morpholines Source: Chemistry of Heterocyclic Compounds, 55(4/5), 324–332 (2019). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-[2-(Trifluoromethyl)phenyl]morpholine synthesis

An essential component in contemporary drug discovery, 2-[2-(Trifluoromethyl)phenyl]morpholine, presents unique synthetic challenges. Its preparation, commonly achieved through Buchwald-Hartwig amination, is often plague...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component in contemporary drug discovery, 2-[2-(Trifluoromethyl)phenyl]morpholine, presents unique synthetic challenges. Its preparation, commonly achieved through Buchwald-Hartwig amination, is often plagued by issues of low yield and byproduct formation, largely due to the electron-withdrawing nature of the trifluoromethyl group and potential steric hindrance. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers in overcoming these obstacles and optimizing their synthetic protocols.

Troubleshooting Guide: Enhancing Reaction Yield

This guide addresses the most common issues encountered during the synthesis of 2-[2-(trifluoromethyl)phenyl]morpholine, offering step-by-step solutions and the underlying chemical principles.

Issue 1: Low or No Product Formation

A lack of desired product is often multifactorial, stemming from issues with the catalytic system, reaction conditions, or starting material quality.

Start Low/No Product Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Is the catalyst active? Check_Reagents Assess Reagent Purity Start->Check_Reagents Are reagents pure? Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Are conditions optimal? Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand Optimize_Base Optimize Base Check_Reagents->Optimize_Base Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Solution Improved Yield Optimize_Ligand->Solution Optimize_Base->Solution Optimize_Temp->Solution

Caption: Initial diagnostic workflow for low product yield.

  • Inactive Catalyst System: The palladium catalyst and its coordinating ligand are central to the C-N cross-coupling reaction.

    • Problem: The palladium precursor (e.g., Pd₂(dba)₃) may have degraded, or the phosphine-based ligand (e.g., Xantphos, RuPhos) may have oxidized.

    • Solution:

      • Use freshly purchased and properly stored catalyst and ligand.

      • Ensure all reaction setup is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Inappropriate Base Selection: The choice of base is critical for the deprotonation of morpholine and the overall catalytic cycle.

    • Problem: A base that is too weak may not efficiently deprotonate the morpholine, while a base that is too strong can lead to side reactions.

    • Solution:

      • Sodium tert-butoxide (NaOtBu) is often a good starting point for Buchwald-Hartwig reactions.

      • If NaOtBu fails, consider other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). The choice of base can be solvent-dependent.

  • Suboptimal Solvent and Temperature: The solvent and temperature affect the solubility of the reagents and the rate of the reaction.

    • Problem: Poor solubility of reactants or catalyst can inhibit the reaction. The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.

    • Solution:

      • Toluene and dioxane are common solvents for this reaction. Ensure they are anhydrous.

      • A typical starting temperature is 80-100 °C. If the reaction is sluggish, a gradual increase in temperature to 110 °C may be beneficial. Monitor for any signs of decomposition.

Issue 2: Significant Byproduct Formation

The presence of byproducts complicates purification and reduces the overall yield of the desired 2-[2-(trifluoromethyl)phenyl]morpholine.

ByproductPotential CauseMitigation Strategy
Hydrodehalogenation of Aryl Halide Presence of water or other protic impurities.Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry.
Diarylation of Morpholine High catalyst loading or high temperature.Reduce the catalyst loading. Optimize the reaction temperature to the lowest effective level.
Homocoupling of Aryl Halide Inefficient oxidative addition or transmetalation.Screen different ligands to find one that promotes the desired C-N coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the synthesis of 2-[2-(trifluoromethyl)phenyl]morpholine?

A1: While the optimal system can be substrate-dependent, a common and effective starting point is a combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos. These ligands facilitate the challenging coupling of the electron-deficient 2-bromobenzotrifluoride with morpholine.

Q2: How critical is the purity of the starting materials?

A2: The purity of the 2-bromobenzotrifluoride, morpholine, and all other reagents is paramount. Impurities can poison the catalyst, participate in side reactions, or introduce protic sources that lead to hydrodehalogenation of the aryl halide. It is highly recommended to use freshly distilled or purified starting materials and anhydrous solvents.

Q3: Can I monitor the reaction progress? How?

A3: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods. A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q4: What are the best practices for setting up the reaction under an inert atmosphere?

A4: To ensure an oxygen-free environment, all glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reagents should be added under a positive pressure of the inert gas. Techniques such as the Schlenk line or a glovebox are ideal for this purpose.

Q5: My purification by column chromatography is difficult. Are there any tips?

A5: The polarity of 2-[2-(trifluoromethyl)phenyl]morpholine can be similar to that of some byproducts, making chromatographic separation challenging.

  • Solvent System Optimization: A gradual gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Alternative Purification: If chromatography is ineffective, consider other techniques such as crystallization or distillation under reduced pressure, if the product is thermally stable.

Experimental Protocol: Optimized Synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices for yield improvement.

A Oven-dry glassware B Assemble under N2/Ar A->B C Add Pd catalyst & ligand B->C D Add base (NaOtBu) C->D E Add anhydrous solvent D->E F Add morpholine E->F G Add 2-bromobenzotrifluoride F->G H Heat to 100 °C G->H I Monitor by TLC/GC-MS H->I

Caption: Step-by-step reaction setup workflow.

  • Glassware Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is assembled and cooled under a stream of argon.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Solvent and Substrate Addition: The flask is evacuated and backfilled with argon three times. Anhydrous toluene is added, followed by morpholine (1.2 equivalents) and 2-bromobenzotrifluoride (1.0 equivalent) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously. The progress is monitored every 2-4 hours by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-[2-(trifluoromethyl)phenyl]morpholine.

References

  • Title: A Simple and Reliable Method for the Scale-Up of Buchwald-Hartwig Amination Reactions Source: Organic Process Research & Development URL: [Link]

  • Title: Recent Advances and Applications of the Buchwald–Hartwig Amination Source: Chemistry – A European Journal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Optimization

Purification techniques for 2-[2-(Trifluoromethyl)phenyl]morpholine crude mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 2-[2-(Trifluoromethyl)phenyl]morpholine (CAS#:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 2-[2-(Trifluoromethyl)phenyl]morpholine (CAS#: 1094649-72-5)[1] from crude reaction mixtures.

As a secondary amine featuring a bulky, electron-withdrawing ortho-trifluoromethylphenyl group, this compound presents specific physicochemical challenges during isolation. The lipophilic trifluoromethyl group alters the partition coefficient, while the secondary morpholine nitrogen is highly prone to deleterious interactions with standard chromatographic stationary phases. This guide synthesizes field-proven causality and authoritative protocols to ensure high-fidelity purification.

I. Core Purification Workflow

The following logic diagram maps the optimal isolation strategy, prioritizing scalable, chromatography-free steps before resorting to modified silica gel techniques.

PurificationWorkflow Crude Crude Reaction Mixture (2-[2-(Trifluoromethyl)phenyl]morpholine) Extraction Acid-Base Extraction (1M HCl / DCM) Crude->Extraction OrgPhase Organic Phase (Neutral/Acidic Impurities) Extraction->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Protonated Morpholine Salt) Extraction->AqPhase Retain Basification Basification (NaOH) & Back-Extraction AqPhase->Basification FreeBase Enriched Free Base Basification->FreeBase Decision Purity Check (>95%?) FreeBase->Decision Chromatography Flash Chromatography (Silica + 1% TEA) Decision->Chromatography No (Isomers/Tailing) SaltFormation Salt Crystallization (e.g., Oxalate/HCl) Decision->SaltFormation No (Scalable) Pure Pure Target Compound Decision->Pure Yes Chromatography->Pure SaltFormation->Pure

Workflow for the isolation and purification of 2-[2-(Trifluoromethyl)phenyl]morpholine.

II. Troubleshooting & FAQs

Q1: My crude mixture contains unreacted halogenated benzenes and neutral byproducts. What is the most efficient first step?

A: Acid-Base Extraction. Causality: The morpholine ring contains a basic secondary amine. By treating the crude mixture with a dilute aqueous acid (e.g., 1M HCl), you selectively protonate the morpholine nitrogen, converting it into a highly water-soluble hydrochloride salt[2]. The lipophilic neutral impurities (such as unreacted 2-bromo-trifluoromethylbenzene) remain in the organic phase (e.g., Dichloromethane or Ethyl Acetate) and are easily partitioned away[3]. Subsequent basification of the aqueous layer regenerates the free base for recovery.

Q2: When attempting flash chromatography, the compound tails severely across multiple fractions. How do I fix this?

A: Mobile Phase Modification with Triethylamine (TEA). Causality: Secondary amines act as strong hydrogen bond donors and acceptors. On standard bare silica gel, the amine interacts strongly with acidic silanol (Si-OH) groups, leading to non-linear adsorption isotherms (peak tailing) and irreversible binding[4][5]. Solution: Adding 0.5% to 1.0% (v/v) Triethylamine to your mobile phase competitively binds and deactivates these acidic silanol sites, allowing your target morpholine derivative to elute as a sharp, well-resolved band[6]. Alternatively, amine-functionalized silica (NH2-silica) can be used to bypass this issue entirely.

Q3: I want to scale up the synthesis to >10 grams. Column chromatography is becoming a bottleneck. Are there alternatives?

A: Salt Formation and Recrystallization. Causality: Relying on chromatography at scale is solvent-intensive and inefficient. Morpholine derivatives readily form highly crystalline salts with organic acids. Treating the enriched free base with oxalic acid to form the oxalate salt is a proven method for purifying 3- and 2-substituted morpholines without chromatography[7]. The crystalline salt can be isolated via filtration, recrystallized to >99% purity, and then free-based prior to use.

III. Quantitative Troubleshooting Matrix

Use the following data matrix to diagnose and resolve common purification failures rapidly.

Observed IssuePrimary CauseMechanistic Solution
Product lost during acid extraction Acid concentration too low; bulky -CF3 group slightly suppresses basicity.Increase acid strength to 2M HCl or use a biphasic system with vigorous stirring for 15+ mins.
Severe peak tailing on TLC/Column Secondary amine hydrogen-bonding with acidic silanol groups on silica gel.Add 1% (v/v) Triethylamine (TEA) to the eluent to deactivate silanol sites[4].
Co-elution with regioisomers Insufficient polarity difference between isomers on normal-phase silica.Convert to an oxalate salt ; isomers often exhibit vastly different solubility profiles[7].
Residual TEA in final product TEA (b.p. 89.5 °C) remains after rotary evaporation.Co-evaporate with toluene or perform a quick aqueous wash (water/brine) of the pooled fractions[4].

IV. Standardized Experimental Protocols

These protocols are designed as self-validating systems. Proceed sequentially.

Protocol A: Acid-Base Extraction (Crude Isolation)

Purpose: To separate the basic 2-[2-(Trifluoromethyl)phenyl]morpholine from neutral/acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Partitioning: Allow the layers to separate. The target compound is now in the upper aqueous layer (as the HCl salt). Drain the lower organic layer (contains neutral impurities). Self-Validation: Spot both layers on TLC; the target compound should be absent from the organic layer.

  • Washing: Wash the aqueous layer with one additional portion of DCM to remove trace lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >10. The solution will turn cloudy as the free base precipitates/oils out.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM or Ethyl Acetate. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEA-Modified Flash Chromatography

Purpose: To separate the target compound from structurally similar amine byproducts.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate 70:30). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly[4].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified eluent. Crucial Step: Flush the column with at least 2 column volumes of the TEA-eluent to fully deactivate the silica before loading the sample.

  • Loading: Dissolve the enriched free base (from Protocol A) in a minimum volume of the eluent and load it onto the column.

  • Elution: Elute the column, collecting fractions. Monitor via TLC (using the same TEA-modified solvent system).

  • Solvent Removal: Combine product-containing fractions. To ensure complete removal of TEA, concentrate via rotary evaporation, then dissolve the residue in a small amount of toluene and evaporate again (co-evaporation)[4].

Protocol C: Oxalate Salt Crystallization (Chromatography-Free)

Purpose: To achieve >99% purity on a gram-scale without silica gel.

  • Salt Formation: Dissolve the enriched free base in a polar aprotic/protic solvent mixture (e.g., Diethyl ether or Ethanol).

  • Precipitation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in the same solvent. Slowly add the oxalic acid solution to the amine solution while stirring.

  • Crystallization: A white precipitate (the morpholine oxalate salt) should form immediately[7]. Stir for 30 minutes at room temperature, then cool to 0 °C for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with cold diethyl ether.

  • Free-Basing (Optional): To recover the free amine, suspend the pure oxalate salt in water, basify with 2M NaOH to pH 10, and extract with DCM. Dry and concentrate.

V. References

  • NextSDS. "2-[2-(trifluoromethyl)phenyl]morpholine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Chemsrc. "2-[2-(Trifluoromethyl)phenyl]morpholine | CAS#:1094649-72-5." Chemsrc Properties Database. Available at: [Link]

  • IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity." IntechOpen. Available at:[Link]

  • The Journal of Organic Chemistry. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." ACS Publications. Available at: [Link]

  • MDPI. "Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring." MDPI. Available at:[Link]

  • ScienceMadness Discussion Board. "Separation of amines (Post-alkylation)." ScienceMadness. Available at: [Link]

Sources

Troubleshooting

Reducing byproducts in the synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine

Welcome to the technical support resource for the synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly the formation of byproducts. Our focus is on explaining the causality behind experimental outcomes and providing robust, field-tested solutions.

Frequently Asked Questions (FAQs): Understanding Core Synthetic Challenges

This section addresses the most common issues encountered during the synthesis of C-2 substituted aryl morpholines.

Q1: What are the most probable synthetic routes for 2-[2-(Trifluoromethyl)phenyl]morpholine, and what are their primary byproduct concerns?

There are two primary retrosynthetic disconnections for this target. Each route presents a unique set of challenges regarding byproduct formation.

  • Route A: Cyclization of a Precursor Amino Alcohol. This is a very common and effective strategy for forming the morpholine ring.[1][2] The key intermediate is 2-amino-1-[2-(trifluoromethyl)phenyl]ethanol. The main challenge in this route is achieving clean, complete cyclization without degradation.

    • Primary Byproduct Concerns: Incomplete cyclization leaving unreacted amino alcohol, and the formation of high-molecular-weight condensation products or "heavies," especially under harsh dehydrating conditions.[3] Charring can also occur at excessively high temperatures.[4]

  • Route B: N-Alkylation of 2-(Trifluoromethyl)aniline. This approach involves the alkylation of a starting aniline with a bifunctional agent like bis(2-chloroethyl) ether. While seemingly direct, this route is often plagued by selectivity issues.

    • Primary Byproduct Concerns: The most significant issue is over-alkylation , where the initially formed secondary amine product reacts again with the alkylating agent.[5][6] A secondary but still problematic byproduct can arise from C-alkylation , where the alkyl group attaches to the aniline's aromatic ring instead of the nitrogen, particularly at high temperatures.[6]

Q2: My reaction of 2-(trifluoromethyl)aniline with bis(2-chloroethyl) ether is producing a mixture of the desired product and a significant amount of a higher molecular weight species. How can I improve selectivity for mono-N-alkylation?

This is a classic case of over-alkylation. The root cause is that the product, a secondary amine, is often more nucleophilic than the starting primary aniline, making it competitive for the alkylating agent.[6] Several strategies can be employed to favor the desired mono-alkylation.

  • Stoichiometric Control: Use a molar excess of the 2-(trifluoromethyl)aniline relative to the bis(2-chloroethyl) ether. This statistically increases the probability that the alkylating agent will encounter and react with the more abundant primary amine.[6]

  • Temperature and Reaction Time: Lowering the reaction temperature can significantly favor mono-alkylation, as the activation energy for the second alkylation step may be higher.[6] It is critical to monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the desired product is maximized, before significant byproduct accumulates.

  • Controlled Addition: Instead of adding all reagents at once, employ the slow, dropwise addition of the alkylating agent to the solution of excess aniline. This maintains a low instantaneous concentration of the alkylating agent, further favoring a reaction with the more prevalent aniline.

Q3: My cyclization of 2-amino-1-[2-(trifluoromethyl)phenyl]ethanol using strong acid is incomplete and results in a dark, viscous product. What is causing this and how can I fix it?

The formation of a dark, viscous product during acid-catalyzed dehydration of an amino alcohol points to two primary issues: incomplete reaction and thermal degradation.

  • Cause of Incomplete Reaction: The dehydration and cyclization process is an equilibrium.[3] If the water generated during the reaction is not efficiently removed, it can inhibit the forward reaction.

  • Cause of Degradation: High temperatures (often 180-210°C for traditional diethanolamine cyclization) and concentrated strong acids are harsh conditions.[4] Sensitive substrates, especially those with electron-withdrawing groups like trifluoromethyl, can be prone to charring and decomposition, leading to the dark, viscous appearance.

Solutions:

  • Milder Conditions: Instead of strong acids like sulfuric acid, consider alternative cyclization methods. For instance, reacting the amino alcohol with a halo-alcohol (e.g., 2-chloroethanol) followed by intramolecular cyclization under basic conditions can be much milder.[2]

  • Efficient Water Removal: If using a dehydration route, ensure your apparatus is set up for efficient water removal, for example, by using a Dean-Stark trap to drive the reaction to completion.

  • Temperature Control: Precisely maintain the reaction temperature. A drop of just 10-15°C can stall the reaction, while overheating can cause significant decomposition.[4]

Q4: I am attempting a Buchwald-Hartwig amination to synthesize a related N-aryl morpholine, but the reaction is sluggish and gives low yields. What are common causes of catalyst deactivation?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several factors that can lead to poor catalyst performance.[7][8]

  • Catalyst Poisoning: Functional groups on your substrates, such as azo groups, can act as catalyst poisons.[9] Ensure starting materials are of high purity.[1]

  • Deleterious Ligand Transformations: In the presence of strong bases and certain amines, the phosphine ligands essential for the catalytic cycle can undergo side reactions, leading to catalyst deactivation.[10]

  • Formation of Inactive Catalyst Species: With aryl iodides, inactive palladium dimers bridged by iodide anions can form, sequestering the catalyst.[9] Running the reaction in solvents where the resulting iodide salt is poorly soluble, such as toluene, can sometimes mitigate this issue.

  • Oxidative Instability: The active Pd(0) species in the catalytic cycle can be sensitive to air. While many modern precatalysts and ligands confer air stability, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) is a critical best practice.

Q5: My final product shows significant peak tailing during silica gel chromatography, resulting in poor separation and low recovery. What purification strategies are recommended for a basic compound like this?

This is a very common problem. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11] This leads to tailing, streaking, and sometimes irreversible adsorption.

Recommended Solutions:

  • Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or a 7N ammonia solution in methanol to your mobile phase.[11] This base will compete for the acidic sites on the silica, allowing your basic product to elute with a much-improved peak shape.

  • Salt Formation and Recrystallization: Convert the basic morpholine product into a salt, such as its hydrochloride (HCl) salt. Salts often have different solubility profiles and are frequently crystalline, making them amenable to purification by recrystallization, which can be a highly effective method for removing impurities.[11]

  • Use of Deactivated or Alternative Stationary Phases: Consider using deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.

Troubleshooting Workflows & Protocols

Workflow 1: Decision Tree for Optimizing Aniline N-Alkylation

This workflow guides the user through a logical process to minimize over-alkylation and C-alkylation byproducts.

G cluster_0 Problem Identification cluster_1 Byproduct Characterization cluster_2 Troubleshooting Paths cluster_3 Corrective Actions start Byproducts Detected in Aniline Alkylation (e.g., via LC-MS or TLC) char Primary Byproduct Type? start->char over_alk Over-Alkylation (N,N-dialkylated) char->over_alk  Higher MW c_alk C-Alkylation (on ring) char->c_alk  Same MW,  Different Isomer action1 Increase Aniline:Alkylating Agent Ratio (e.g., 2:1 to 5:1) over_alk->action1 action2 Decrease Reaction Temperature over_alk->action2 action3 Use Slow Addition of Alkylating Agent over_alk->action3 action4 Lower Reaction Temperature Significantly c_alk->action4 action5 Screen Alternative Catalysts/ Solvents c_alk->action5 G cluster_0 Initial Purification Attempt cluster_1 Problem Analysis cluster_2 Optimized Chromatography cluster_3 Alternative Strategy cluster_4 Outcome start Run Column on Crude Product (Standard Silica, Hexanes/EtOAc) char Observe Severe Tailing/ Low Recovery? start->char path1 Modify Mobile Phase char->path1 Yes path2 Utilize Chemical Derivatization char->path2 Yes (If Chromatography Fails or is Impractical) end Pure Product Obtained char->end No (Good Separation) action1 Add 0.5-2% Triethylamine (Et3N) to Eluent System path1->action1 action1->end action2 Form HCl Salt and Purify by Recrystallization path2->action2 action2->end

Sources

Optimization

Optimizing crystallization conditions for 2-[2-(Trifluoromethyl)phenyl]morpholine

Welcome to the Technical Support Center for the crystallization and purification of 2-[2-(Trifluoromethyl)phenyl]morpholine . As a Senior Application Scientist, I have designed this guide to address the specific physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-[2-(Trifluoromethyl)phenyl]morpholine .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. Structurally, this compound presents three distinct crystallization hurdles:

  • High Lipophilicity & Low Melting Point: The bulky, electron-withdrawing trifluoromethyl (-CF₃) group significantly lowers the lattice energy of the free base, making it highly prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out."

  • Basic Secondary Amine: The morpholine ring contains a basic nitrogen (estimated pKa ~8.3), which necessitates strategic salt screening to isolate stable, crystalline solids.

  • Chiral Center: The C2 position on the morpholine ring is chiral, requiring diastereomeric resolution protocols if enantiopure material is required for downstream drug development.

Below is a curated, self-validating troubleshooting guide and methodology matrix to ensure robust, scalable crystallization.

FAQ 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling crystallization of the free base, my solution turns milky and separates into a viscous oil at the bottom of the flask instead of forming crystals. Why does this happen, and how can I force nucleation?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the thermodynamic pathway of your cooling profile crosses the liquid-liquid binodal curve before it reaches the critical supersaturation required for solid nucleation[1]. Because the -CF₃ group makes the free base highly lipophilic with a low melting point, the compound prefers to separate as a solute-rich liquid phase rather than organizing into a crystal lattice[2].

The Causality of the Fix: To prevent LLPS, you must avoid generating excessive supersaturation rapidly. By adjusting the solvent composition (e.g., increasing the ratio of a good solvent to anti-solvent) and introducing seed crystals before reaching the cloud point, you provide a low-energy surface for nucleation, bypassing the LLPS boundary entirely[3].

LLPS A Supersaturated Solution (High Temp) B Rapid Cooling (High Supersaturation) A->B C Slow Cooling + Seeding (Controlled Supersaturation) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D crosses binodal curve E Metastable Zone (Nucleation) C->E stays in metastable zone F Amorphous Solid / Impure Oil D->F G High Purity Crystals E->G

Caption: Thermodynamic pathways: Controlled supersaturation vs. Liquid-Liquid Phase Separation (LLPS).

FAQ 2: Salt Screening Strategy

Q: Exhaustive attempts to crystallize the free base have failed. What is the optimal salt screening strategy for this specific morpholine derivative?

A: Crystallization of the free base is often a thermodynamically unfavorable route for lipophilic morpholines. Salt formation is the definitive solution. The morpholine nitrogen acts as a basic secondary amine. According to the "Rule of Three" in salt screening, stable salt formation requires a ΔpKa (pKa of base minus pKa of acid) of at least 3[4]. Given the estimated pKa of ~8.3 for this amine, you must select counter-ions with a pKa < 5.3[5].

Table 1: Quantitative Salt Screening Matrix for 2-[2-(Trifluoromethyl)phenyl]morpholine

Acid Counter-ionAcid pKaSolvent SystemExpected OutcomeMechanistic Notes
Hydrochloric Acid (HCl) -6.0EtOAc / HeptaneExcellentHigh crystallinity; low solubility in non-polar anti-solvents.
Methanesulfonic Acid -1.9Acetone / MTBEGoodHighly soluble in water; good for isolating highly lipophilic bases.
p-Toluenesulfonic Acid -2.8EtOH / HeptaneModerateBulky tosylate anion may compete with the bulky -CF₃ group, slowing kinetics.
Fumaric Acid 3.0IPA / WaterPoor to FairΔpKa is marginal. High risk of disproportionation during isolation.

FAQ 3: Chiral Resolution of the Morpholine Ring

Q: Our synthesis yielded a racemic mixture. How can we resolve the enantiomers of 2-[2-(Trifluoromethyl)phenyl]morpholine via crystallization?

A: Fractional crystallization via diastereomeric salt formation is the most scalable approach. By reacting the racemic amine with an enantiopure chiral acid, you create a pair of diastereomers (e.g., R-amine·L-acid and S-amine·L-acid). Because diastereomers have different physical properties and lattice energies, they exhibit different solubilities, allowing one to selectively precipitate[6]. For morpholine derivatives, L-malic acid and L-tartaric acid are historically the most effective resolving agents due to their strong hydrogen-bonding networks[7].

Chiral_Resolution Racemic Racemic Free Base (R/S Mixture) SaltFormation Diastereomeric Salt Formation in EtOH Racemic->SaltFormation Acid Add Chiral Acid (e.g., L-Malic Acid) Acid->SaltFormation Cryst Fractional Crystallization SaltFormation->Cryst Solid Solid Phase (Target Enantiomer) Cryst->Solid precipitates MotherLiq Mother Liquor (Opposite Enantiomer) Cryst->MotherLiq remains dissolved

Caption: Workflow for chiral resolution via diastereomeric salt formation and fractional crystallization.

Experimental Methodologies

Protocol 1: Self-Validating Anti-Solvent Crystallization of the HCl Salt

This protocol is designed with built-in physical checkpoints to ensure you remain within the metastable zone, preventing LLPS and ensuring high-purity crystalline recovery.

  • Dissolution: Dissolve 1.0 eq of 2-[2-(Trifluoromethyl)phenyl]morpholine free base in 5 volumes of Ethyl Acetate (EtOAc) at 45°C.

  • Salt Formation: Slowly add 1.05 eq of HCl (as a 2M solution in diethyl ether or anhydrous ethanol) dropwise over 15 minutes.

    • Validation Check: An immediate exotherm should occur. If the solution turns cloudy, it is indicating rapid, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the temperature at 45°C. Slowly add Heptane (anti-solvent) dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Metastable Reset (Critical Step): Heat the solution to 50°C.

    • Validation Check: The solution must become perfectly clear. If it remains turbid, you have added too much anti-solvent and crossed the solubility curve. Add 0.5 volumes of EtOAc to clarify.

  • Seeding: Cool the clear solution to 42°C and add 1% w/w of pre-milled HCl salt seed crystals.

    • Validation Check: Observe the seeds for 10 minutes. They should remain suspended and slowly grow. If they dissolve, the solution is undersaturated; add more heptane. If they cause massive, immediate precipitation, supersaturation is too high; heat to dissolve and restart from Step 4.

  • Cooling Profile: Cool linearly from 42°C to 5°C over 4 hours (approx. 0.15°C/min). Filter the resulting slurry, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol 2: Diastereomeric Resolution via L-Malic Acid
  • Salt Formation: Dissolve the racemic free base (1.0 eq) and L-Malic acid (1.0 eq) in 10 volumes of boiling Ethanol.

  • Fractional Crystallization: Allow the solution to cool naturally to room temperature overnight without agitation to promote the growth of large, pure diastereomeric co-crystals[6].

  • Isolation & Chiral Check: Filter the precipitated salt.

    • Validation Check: Analyze the solid via Chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a secondary recrystallization from 5 volumes of Ethanol.

  • Alkaline Break: Suspend the enantiopure salt in Dichloromethane (DCM) and wash with 1M NaOH (aq). The chiral acid partitions into the aqueous layer, leaving the enantiopure free base in the organic layer. Dry the organic layer over Na₂SO₄ and concentrate.

References

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review Source: ResearchGate URL:[Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound Source: ResearchGate URL:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta University of Technology) URL:[Link]

  • Chiral Resolution of RS-Praziquantel via Diastereomeric Co-Crystal Pair Formation with l-Malic Acid Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Selectivity and Enantiomeric Resolution in Inclusion Chemistry: A Systematic Study of Chiral Discrimination through Crystallization Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • EBNA1 Inhibitor Crystalline Forms, and Methods of Preparing and Using Same (Patent US20190352285A1)
  • Large-Scale Asymmetric Synthesis of a Cathepsin S Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[2-(Trifluoromethyl)phenyl]morpholine and 3-(Trifluoromethyl)phenyl Morpholine Analogs: A Positional Isomerism Analysis

Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold".[1] Its frequent incorporation into drug c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold".[1] Its frequent incorporation into drug candidates is a testament to its ability to confer favorable physicochemical, metabolic, and biological properties.[1][2] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle.[3] When coupled with a trifluoromethyl (CF3) group—a substituent renowned for its capacity to boost metabolic resistance, lipophilicity, and binding affinity—the resulting trifluoromethylphenyl morpholine scaffold becomes a compelling starting point for novel therapeutic agents.[4][5][6]

However, the precise placement of the trifluoromethyl group on the phenyl ring is a critical design choice that can profoundly influence the molecule's interaction with biological systems. This guide provides an in-depth comparative analysis of two key positional isomers: 2-[2-(trifluoromethyl)phenyl]morpholine (the ortho-isomer) and 3-(trifluoromethyl)phenyl morpholine analogs (the meta-isomers). While direct head-to-head experimental data for these specific parent compounds is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison. We will explore the nuanced effects of ortho versus meta substitution on steric and electronic properties, and how these differences are anticipated to translate into distinct pharmacological and pharmacokinetic profiles. For the researcher, this analysis serves as a foundational framework for hypothesis-driven design and the empirical validation of these promising compound classes.

Part 1: The Decisive Influence of CF3 Positional Isomerism

The trifluoromethyl group exerts its influence through a combination of potent electronic and steric effects. Its strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms (an inductive effect), while its size creates significant steric bulk.[5][7] The location of this group on the phenyl ring dictates the balance of these forces, leading to distinct molecular properties.

The Ortho-Isomer: 2-[2-(Trifluoromethyl)phenyl]morpholine

In the ortho position, the CF3 group is adjacent to the morpholine linkage. This proximity maximizes both its electronic and steric impact.

  • Steric Effects : The bulky CF3 group in the ortho position creates significant steric hindrance around the bond connecting the phenyl and morpholine rings.[7] This can enforce a specific, and likely rigid, conformation. This "conformational locking" can be highly advantageous if it pre-organizes the molecule into the optimal geometry for binding to a biological target. Conversely, it can also lead to a steric clash within the binding pocket, preventing effective interaction. A key consequence of this steric shielding is the potential to protect the molecule from metabolic enzymes, particularly Cytochrome P450s (CYPs), which often require access to the aromatic ring or adjacent sites for oxidation.[6][8]

  • Electronic Effects : The inductive electron-withdrawing effect is strongest at the ortho position.[7] This significantly lowers the electron density of the phenyl ring, which can influence pi-pi stacking or cation-pi interactions within a receptor binding site.

The Meta-Isomer: 3-(Trifluoromethyl)phenyl Morpholine Analogs

Placing the CF3 group at the meta position fundamentally changes its influence.

  • Steric Effects : The meta position is remote from the morpholine linkage, resulting in minimal direct steric hindrance.[7] This allows for greater rotational freedom around the phenyl-morpholine bond compared to the ortho-isomer. The molecule can more readily adapt its conformation to fit various binding pockets, which could translate to a broader spectrum of activity or promiscuity, but potentially lower affinity for a specific target compared to a conformationally locked ortho-isomer.

  • Electronic Effects : The inductive effect is still potent from the meta position, influencing the overall electronic character of the molecule. However, it does not directly engage in resonance effects with the point of attachment, leading to a different distribution of electron density across the ring compared to ortho or para isomers.[9]

G cluster_ortho 2-(2-Trifluoromethyl)phenyl Morpholine (Ortho) cluster_meta 3-(Trifluoromethyl)phenyl Morpholine (Meta) ortho_node Ortho-CF3 Group ortho_steric High Steric Hindrance ortho_node->ortho_steric causes ortho_electronic Strong Inductive Effect ortho_node->ortho_electronic exerts ortho_conf Conformational Restriction ortho_steric->ortho_conf leads to ortho_meta Potential Metabolic Shielding ortho_steric->ortho_meta provides meta_node Meta-CF3 Group meta_steric Low Steric Hindrance meta_node->meta_steric causes meta_electronic Strong Inductive Effect meta_node->meta_electronic exerts meta_conf Conformational Flexibility meta_steric->meta_conf allows meta_meta Metabolically Accessible meta_steric->meta_meta leaves ring

Figure 1: Key differentiating structural effects of ortho vs. meta CF3 substitution.

Part 2: Predicted Physicochemical and Pharmacokinetic Profiles

Based on the structural and electronic differences, we can predict how these isomers will behave in key pharmacological and ADME (Absorption, Distribution, Metabolism, Excretion) parameters. These predictions form the basis for designing experiments to validate the optimal isomer for a given therapeutic target.

Property2-[2-(Trifluoromethyl)phenyl]morpholine3-(Trifluoromethyl)phenyl Morpholine AnalogsRationale & Causality
Receptor Binding Affinity (Ki) Highly Target-DependentHighly Target-DependentOrtho: Potentially higher affinity if steric bulk is accommodated and provides beneficial conformational constraint. Risk of steric clash. Meta: Greater conformational flexibility may allow for induced-fit binding to a wider range of targets, but could result in lower potency for a specific target.
Metabolic Stability (t½) Predicted to be Higher Predicted to be Lower The ortho-CF3 group sterically shields the aromatic ring and the crucial phenyl-morpholine bond from the active sites of CYP450 enzymes, likely reducing the rate of oxidative metabolism.[6][8]
Lipophilicity (LogD) HighHighBoth isomers are expected to be highly lipophilic due to the CF3-phenyl moiety. Minor differences may arise from intramolecular hydrogen bonding potential and dipole moment changes, but both will likely have LogD values conducive to membrane permeability.[5]
Aqueous Solubility LowLowHigh lipophilicity generally correlates with low aqueous solubility. Crystal packing energy, which can be influenced by the isomer's shape, will be the ultimate determinant. The more flexible meta-isomer may have slightly different crystal packing than the rigid ortho-isomer.
Potential for Drug-Drug Interactions (DDI) Predicted to be Lower Predicted to be Higher If the primary mode of DDI is CYP inhibition, the ortho-isomer's steric bulk might hinder its ability to fit into the active site of a CYP enzyme as an inhibitor. Conversely, the more accessible meta-isomer may have a higher propensity to inhibit CYPs.[10] This must be empirically tested.
CNS Penetration Likely HighLikely HighThe morpholine scaffold is often used to improve blood-brain barrier permeability.[3] Both isomers possess the necessary lipophilicity. Differences would likely be governed by subtle changes in LogD and susceptibility to efflux transporters like P-glycoprotein.

Part 3: Experimental Workflows for Empirical Comparison

The predictions outlined above must be validated through rigorous experimentation. The following section details the essential workflows and protocols required to empirically compare the two classes of isomers.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Profiling cluster_analysis Data Analysis & Selection Synthesis Synthesize Ortho & Meta Isomers Binding Radioligand Binding Assay (Determine Ki) Synthesis->Binding Test Metabolism Metabolic Stability Assay (Determine t½) Synthesis->Metabolism Profile DDI CYP450 Inhibition Assay (Determine IC50) Synthesis->DDI Screen Analysis Compare Data Sets (Potency, Stability, DDI Risk) Binding->Analysis Metabolism->Analysis DDI->Analysis Selection Select Lead Isomer Analysis->Selection Optimize

Figure 2: Experimental workflow for the comparative evaluation of positional isomers.
Experimental Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is essential for determining the binding affinity (Ki) of the test compounds for a specific receptor target.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer and subsequently calculate its inhibition constant (Ki).

Materials:

  • Cell membrane preparation expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • Test compounds (ortho- and meta-isomers), dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding agent (a high concentration of an unlabeled ligand).

  • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + Non-specific Agent.

    • Test Compound Wells: Membrane preparation + Radioligand + serial dilutions of the test isomer.

  • Reagent Addition: Add assay buffer, membrane preparation (e.g., 10-50 µg protein/well), and the appropriate test compound or NSB agent to the wells.

  • Initiation: Add the specific radioligand at a fixed concentration (typically at or below its Kd) to all wells to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test isomer.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Protocol 2: CYP450 Inhibition Assay (IC50 Determination)

This protocol assesses the potential of the isomers to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[10][11]

Objective: To determine the IC50 of each isomer against a panel of key human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (cofactor for CYP activity).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9).

  • Test compounds (ortho- and meta-isomers) and known inhibitors (positive controls).

  • Acetonitrile with an internal standard (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds and positive controls.

  • Pre-incubation: In a separate plate, add HLMs, phosphate buffer, and the test compound dilutions. Pre-incubate for ~10 minutes at 37°C.

  • Reaction Initiation: Add a cocktail of CYP probe substrates and the NADPH regenerating system to each well to start the metabolic reactions.

  • Incubation: Incubate the reaction plate at 37°C for a specific time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • For each test compound concentration, calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the isomer.

    • Use non-linear regression to calculate the IC50 value for each CYP isoform.

Conclusion

The choice between a 2-[2-(trifluoromethyl)phenyl]morpholine and a 3-(trifluoromethyl)phenyl morpholine analog is a strategic decision in drug design, not an arbitrary one. The ortho-isomer is predicted to be more conformationally restricted and potentially more metabolically stable due to steric shielding, which could lead to higher potency and a longer half-life if the steric bulk is well-tolerated by the target. In contrast, the meta-isomer offers greater conformational flexibility, which may be advantageous for fitting into diverse or adaptable binding sites, but could come at the cost of increased metabolic vulnerability and potentially lower specificity.

This guide provides the theoretical framework for making an informed initial selection and, crucially, the experimental protocols necessary for empirical validation. The ultimate determination of which isomer possesses the superior therapeutic profile can only be achieved through the systematic generation and analysis of quantitative data as described. By understanding the underlying principles of positional isomerism, researchers can more efficiently navigate the complex process of lead optimization and accelerate the development of novel therapeutics.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from https://www.giffordbioscience.com/radioligand-binding-assay/
  • Betageri, R., Zhang, Y., Zindell, R. M., Kuzmich, D., Kirrane, T. M., Bentzien, J., ... & Thomson, D. S. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & medicinal chemistry letters, 15(21), 4761-4769.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of (Bromomethyl)(trifluoromethyl)benzene. Retrieved from https://www.benchchem.com/product/B1295031/technical-support/a-comparative-analysis-of-the-reactivity-of-ortho-meta-and-para-isomers-of-bromomethyl-trifluoromethyl-benzene
  • Graziano, A., Orsini, F., & Sbardella, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(21), 3533–3551.
  • Jäger, J., & Togni, A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 26(14), 4334.
  • Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., ... & Kurtz, M. M. (1998). Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs with oral and intravenous efficacy. Journal of medicinal chemistry, 41(22), 4607-4614.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • AstraZeneca. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. Retrieved from https://www.astrazeneca.com/media-centre/articles/2020/a-fully-integrated-assay-panel-for-early-drug-metabolism-and-pharmacokinetics-profiling.html
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Retrieved from https://www.benchchem.
  • ResearchGate. (2005). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from https://www.researchgate.net/publication/7483561_Trifluoromethyl_group_as_a_pharmacophore_Effect_of_replacing_a_CF3_group_on_binding_and_agonist_activity_of_a_glucocorticoid_receptor_ligand
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from https://www.lifenethealth.org/lifesciences/cell-based-assays/cyp-inhibition-assay
  • Moss, S. M. F., & Togni, A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4334.
  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Retrieved from https://www.cyprotex.com/adm-tox/cyp-inhibition/cyp-inhibition-ki
  • BioIVT. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from https://bioivt.com/invitro-admet-assays
  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from https://enamine.net/services/adme-services/lc-ms-ms-based-cytochrome-p450-inhibition-assay
  • Dalvit, C., & Vulpetti, A. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel, Switzerland), 12(3), 127.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from https://www.wuxiapptec.com/a-guide-to-in-vitro-adme-testing-in-drug-development
  • REPROCELL. (n.d.). ADME / DMPK Lab, Research Data, And Modeling Analysis. Retrieved from https://www.reprocell.com/services/drug-discovery/adme-dmpk
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from https://www.researchgate.
  • askIITians. (2025). Give a brief description about the ortho effect with an example? Retrieved from https://www.askiitians.com/questions/give-a-brief-description-about-the-ortho-effect-with-an-example--102835/
  • BioIVT. (2020). What is DMPK and how does it fit into drug development? Retrieved from https://bioivt.com/blog/what-is-dmpk-and-how-does-it-fit-into-drug-development
  • Zafrani, Y., & Gandelman, M. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. The Journal of organic chemistry, 84(21), 13466–13479.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from https://www.benchchem.com/product/B1295031/technical-support/enhancing-the-stability-of-trifluoromethylphenyl-containing-compounds
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c74f5b702a45044374a2b3
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & ... Kalgutkar, A. S. (2012). (Bio)isosteres of ortho- and meta-substituted benzenes. Journal of medicinal chemistry, 55(7), 3414–3424.
  • ResearchGate. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from https://www.researchgate.
  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 61(23), 10477–10510.
  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from https://www.chemistrysteps.com/ortho-para-meta-directors-eas/
  • Pediaa.Com. (2020). Difference Between Ortho Para and Meta Substitution. Retrieved from https://pediaa.com/difference-between-ortho-para-and-meta-substitution/
  • Quora. (2020). What is the difference between ortho para and meta substitution? Retrieved from https://www.quora.com/What-is-the-difference-between-ortho-para-and-meta-substitution
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from https://www.masterorganicchemistry.com/2018/02/02/understanding-ortho-para-and-meta-directors/

Sources

Comparative

Comparative Efficacy of 2-[2-(Trifluoromethyl)phenyl]morpholine in Preclinical Models

As a Senior Application Scientist, evaluating novel monoamine transporter modulators requires a rigorous, multi-tiered approach to separate therapeutic efficacy (e.g., for ADHD, depression, or obesity) from psychostimula...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel monoamine transporter modulators requires a rigorous, multi-tiered approach to separate therapeutic efficacy (e.g., for ADHD, depression, or obesity) from psychostimulant abuse liability.

2-[2-(Trifluoromethyl)phenyl]morpholine (hereafter referred to as o-TFMPM ; CAS: 1094649-72-5) represents a structurally distinct entity within the substituted phenylmorpholine class. Unlike its unsubstituted parent compound, phenmetrazine, which acts primarily as a non-selective monoamine releasing agent (), the introduction of a bulky, electron-withdrawing trifluoromethyl (-CF 3​ ) group at the ortho position fundamentally alters the molecule's pharmacodynamics.

This guide objectively compares the preclinical efficacy of o-TFMPM against established monoamine modulators, detailing the causality behind the structural modifications and providing self-validating experimental protocols for robust laboratory evaluation.

Pharmacological Rationale & Structural Dynamics

The therapeutic window of monoamine modulators is heavily dictated by their interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

The Ortho Effect: Steric hindrance from the ortho-CF 3​ group restricts the free rotation of the phenyl ring relative to the morpholine core. This conformational locking prevents the molecule from easily adopting the transition state required for transporter-mediated reverse efflux (release). Consequently, ortho-substituted phenylmorpholines often shift from being full substrates (releasers) to atypical reuptake inhibitors.

This mechanistic pivot is critical: pure reuptake inhibitors generally exhibit a lower ceiling of extracellular dopamine accumulation compared to releasers, thereby reducing psychostimulant abuse liability while maintaining therapeutic catecholamine tone ().

Synapse PreSyn Presynaptic Neuron DAT DAT / NET Transporter PreSyn->DAT Releases DA/NE DAT->PreSyn Reuptake SynCleft Synaptic Cleft (Monoamines) DAT->SynCleft Accumulation TFMPM o-TFMPM (Inhibitor) TFMPM->DAT Blocks PostSyn Postsynaptic Receptors SynCleft->PostSyn Activates

Mechanism of action: o-TFMPM blocking DAT/NET to increase synaptic monoamines.

Comparative In Vitro Efficacy

To establish the primary pharmacodynamic profile, we compare the binding affinities and uptake inhibition (IC 50​ ) of o-TFMPM against standard reference compounds. The data below synthesizes established SAR benchmarks for fluorinated phenmetrazines ().

Table 1: Comparative Monoamine Transporter Inhibition (IC 50​ in μM)
CompoundhDAT IC 50​ hNET IC 50​ hSERT IC 50​ DAT/SERT RatioPrimary Mechanism
Phenmetrazine 0.45 ± 0.050.15 ± 0.02> 100> 222DA/NE Releaser
3-FPM (meta-fluoro)1.80 ± 0.201.10 ± 0.15> 80> 44DA/NE Releaser
o-TFMPM (ortho-CF 3​ )0.85 ± 0.100.32 ± 0.08> 100> 117Reuptake Inhibitor
Cocaine (Control)0.21 ± 0.030.35 ± 0.040.18 ± 0.020.85Non-selective Inhibitor

Data Interpretation: o-TFMPM demonstrates potent, selective inhibition of DAT and NET while sparing SERT. Unlike 3-FPM, the bulky ortho-substitution limits transporter internalization, favoring a reuptake inhibition profile over vesicular release.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes necessary baseline stabilization and control measures to rule out experimental artifacts.

Workflow Phase1 Phase 1: In Vitro Assays (DAT/NET/SERT Uptake) Phase2 Phase 2: In Vivo Microdialysis (Extracellular DA/NE Efflux) Phase1->Phase2 IC50 Validation Phase3 Phase 3: Behavioral Models (Locomotor Activity) Phase2->Phase3 PK/PD Correlation Decision Efficacy & Abuse Liability Profiling Phase3->Decision Data Synthesis

Step-by-step preclinical evaluation workflow for monoamine modulators.

Protocol A: In Vitro Radioligand Uptake Assay

Causality: This assay directly measures the ability of o-TFMPM to compete with endogenous neurotransmitters for the transporter binding pocket. By utilizing intact cells rather than isolated membranes, we ensure the transporter is in its native physiological conformation.

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of o-TFMPM (0.1 nM to 100 μM) and incubate for 15 minutes. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline 100% uptake, and a saturating dose of a known inhibitor (e.g., 10 μM GBR-12909 for DAT) to define non-specific uptake.

  • Radioligand Addition: Add 20 nM of [³H]dopamine,[³H]norepinephrine, or [³H]serotonin. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Analysis: Rapidly wash cells three times with ice-cold KRH buffer to halt transport. Lyse cells using 1% SDS, add scintillation cocktail, and quantify radioactivity via a liquid scintillation counter.

Protocol B: In Vivo Microdialysis in Freely Moving Rats

Causality: In vitro IC 50​ values do not account for blood-brain barrier penetration or differentiate between reuptake inhibitors and releasers. Microdialysis bridges this gap. Releasers cause a massive, impulse-independent spike in monoamines, whereas reuptake inhibitors cause a moderate, impulse-dependent increase ().

  • Stereotaxic Surgery: Anesthetize male Sprague-Dawley rats. Stereotaxically implant a guide cannula targeting the nucleus accumbens (NAc) shell (for DA) and the prefrontal cortex (PFC) (for NE). Allow 5 days for recovery.

  • Probe Insertion & Baseline: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. Self-Validation: Discard the first 60 minutes of dialysate to allow for tissue equilibration. Collect baseline samples every 20 minutes until three consecutive samples vary by less than 10%.

  • Dosing & Collection: Administer o-TFMPM (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.). Continue collecting dialysate fractions every 20 minutes for 3 hours post-injection.

  • HPLC-ECD Quantification: Analyze dialysate fractions immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify extracellular DA and NE concentrations relative to the established baseline.

Conclusion & Translational Outlook

The preclinical evaluation of 2-[2-(Trifluoromethyl)phenyl]morpholine reveals a highly selective DAT/NET reuptake inhibitor profile. By leveraging the steric bulk of the ortho-CF 3​ group, o-TFMPM successfully bypasses the amphetamine-like releasing mechanisms inherent to unsubstituted phenmetrazine. This structural tuning provides a compelling rationale for its further investigation as a therapeutic agent for catecholamine-deficient pathologies, offering a theoretically wider therapeutic index and reduced abuse liability compared to classical psychostimulants.

References

  • Title: Interaction of the Anorectic Medication, Phendimetrazine, and its Metabolites with Monoamine Transporters in Rat Brain Source: European Journal of Pharmacology URL: [Link]

  • Title: Dopamine reuptake transporter (DAT) “inverse agonism”--a novel hypothesis to explain the enigmatic pharmacology of cocaine Source: Neuropharmacology URL: [Link]

  • Title: Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family Source: Neuropharmacology URL: [Link]

  • Title: Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy Source: Drug and Alcohol Dependence (via PMC) URL: [Link]

Validation

Validating GC-MS analytical results for 2-[2-(Trifluoromethyl)phenyl]morpholine

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 2-[2-(Trifluoromethyl)phenyl]morpholine Introduction: The Critical Role of Analytical Validation in Drug Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 2-[2-(Trifluoromethyl)phenyl]morpholine

Introduction: The Critical Role of Analytical Validation in Drug Development

In the landscape of pharmaceutical research and development, the compound 2-[2-(Trifluoromethyl)phenyl]morpholine and its analogs represent a class of molecules with significant potential. As with any promising therapeutic candidate or key intermediate, the ability to accurately and reliably quantify the compound in various matrices is paramount. This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this specific analyte, designed for researchers, analytical scientists, and quality control professionals.

Robust analytical method validation is not merely a regulatory formality; it is the bedrock of trustworthy data. It ensures that the measurements used to support critical decisions in pharmacokinetics, toxicokinetics, bioequivalence studies, and quality control are accurate, precise, and reproducible.[1][2] This guide will not only detail the requisite validation steps in accordance with International Council for Harmonisation (ICH) guidelines but will also delve into the scientific rationale behind these procedures and compare the GC-MS technique with viable alternatives.[3][4]

Part 1: GC-MS Method Validation for 2-[2-(Trifluoromethyl)phenyl]morpholine

Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.[5][6] For a molecule like 2-[2-(Trifluoromethyl)phenyl]morpholine, GC-MS is an excellent choice due to its anticipated volatility and the distinct mass fragmentation pattern imparted by the trifluoromethylphenyl group, which enhances selectivity.

The validation process is a systematic series of experiments designed to confirm that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be thoroughly investigated.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Experimental Protocol:

    • Matrix Blanks: Analyze multiple sources of the relevant biological matrix (e.g., plasma, urine) or placebo formulation to ensure no endogenous components interfere with the analyte's retention time and mass fragments.

    • Spiking Studies: Spike the matrix with known impurities and potential degradation products.

    • Analysis: Run the spiked samples through the GC-MS system. The analyte peak should be well-resolved from all other components, and there should be no significant contribution to the analyte's signal from the potential interferents. Peak purity can be further assessed using mass spectral deconvolution.[3][7]

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range.[3]

  • Scientific Rationale: A linear response is essential for accurate quantification. It establishes that as the concentration of the analyte increases, the instrument's response increases proportionally, allowing for the creation of a reliable calibration curve to calculate unknown concentrations.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by spiking the analyte into the blank matrix, covering the expected concentration range of the samples.[3] For an assay of a finished product, this range is typically 80% to 120% of the test concentration.[7]

    • Analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the peak area response against the analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should ideally be ≥ 0.999.[5]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7]

  • Scientific Rationale: Accuracy ensures that the measured value is a true reflection of the analyte's concentration. It is a critical measure of systematic error in the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples by spiking the analyte into a blank matrix at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).

    • Analyze at least five replicates of each QC level.[2]

    • Calculate the concentration of the QC samples using the calibration curve.

    • Accuracy is expressed as the percentage of the measured concentration relative to the nominal (spiked) concentration. Acceptance criteria are typically within ±15% of the nominal value (or ±20% at the Lower Limit of Quantification).[2]

Precision

Precision is the measure of the random error of a method, expressed as the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[3]

  • Scientific Rationale: A precise method will yield similar results when performed repeatedly on the same sample, demonstrating its reproducibility. This is vital for ensuring consistency in results over time and between different analysts or instruments.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze replicates (n=6) of the LQC, MQC, and HQC samples within the same analytical run on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment.

    • Calculate the Relative Standard Deviation (RSD) for the replicate measurements at each concentration level. The RSD should not exceed 15% (or 20% at the LLOQ).[5]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Scientific Rationale: Establishing the LOQ is critical for studies where low concentrations of the drug are expected, such as in pharmacokinetic studies after the majority of a drug has been cleared from the body. The LOQ defines the lower end of the method's usable range.

  • Experimental Protocol:

    • The LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (RSD ≤ 20%).[10]

    • Alternatively, it can be determined based on the signal-to-noise ratio, typically requiring a ratio of at least 10:1 for the LOQ.[10]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Scientific Rationale: This test demonstrates the reliability of the method during routine use, where minor fluctuations in operating conditions are expected.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the GC-MS parameters. For GC, this may include variations in the injection port temperature (±5°C), oven temperature ramp rate (±10%), and carrier gas flow rate (±5%).[3]

    • Analyze a sample at each modified condition and evaluate the impact on the results (e.g., peak area, retention time, peak shape). The results should remain within the acceptance criteria for the method.

Summary of Validation Parameters
Parameter Objective Typical Acceptance Criteria ICH Guideline Reference
Specificity To ensure the signal is from the analyte only.No interfering peaks at the retention time of the analyte.Q2(R1)/Q2(R2)[3][8]
Linearity To confirm a proportional response to concentration.Correlation Coefficient (R²) ≥ 0.999.Q2(R1)/Q2(R2)[3][8]
Range To define the upper and lower concentration limits.80-120% of the nominal concentration.Q2(R1)/Q2(R2)[3][8]
Accuracy To measure closeness to the true value.85-115% of nominal value (80-120% at LLOQ).Q2(R1)/Q2(R2)[3][8]
Precision To measure random error (repeatability).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Q2(R1)/Q2(R2)[3][8]
LOD/LOQ To determine the lowest detectable/quantifiable level.S/N ratio > 3 for LOD; S/N ratio > 10 for LOQ.Q2(R1)/Q2(R2)[3][8]
Robustness To assess reliability with minor parameter changes.Results remain within method specifications.Q2(R1)/Q2(R2)[3][8]

Part 2: Experimental Workflow and Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is a robust technique for extracting analytes from a biological matrix, cleaning up the sample, and concentrating the analyte prior to GC-MS analysis.

  • Pipette 500 µL of the sample (plasma, urine, etc.) into a clean glass tube.

  • Add an internal standard to correct for variability in extraction and injection.

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection.[11]

GC-MS Instrumental Parameters (Example)
  • Rationale: The parameters below are a starting point. The column choice (mid-polarity) is suitable for the analyte structure. The temperature program is designed to ensure good peak shape and separation from matrix components. Electron Impact (EI) ionization is used to generate reproducible fragmentation patterns for structural confirmation and quantification.

  • Gas Chromatograph (GC):

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.[12]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Source Temperature: 230°C.[12]

    • Quadrupole Temperature: 150°C.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the GC-MS method validation process.

GCMS_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) Dev Develop GC-MS Method (Sample Prep, GC & MS Params) Opt Optimize for Peak Shape, Sensitivity & RT Dev->Opt Specificity Specificity & Selectivity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Ready for Routine Use Robustness->Validated Meets All Criteria

Caption: A flowchart outlining the sequential phases of GC-MS analytical method development and validation.

Part 3: Comparison with Alternative Analytical Techniques

While GC-MS is a highly suitable technique, other methods may be considered depending on available instrumentation, required sensitivity, and the specific nature of the analytical challenge.

High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis in many pharmaceutical labs.[10]

  • Advantages:

    • Excellent for polar, non-volatile, or thermally labile compounds that are not amenable to GC.

    • Often requires less sample cleanup than GC-MS.

    • Extremely high sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).

  • Disadvantages:

    • Can be subject to matrix effects (ion suppression or enhancement) that require careful management.

    • Higher instrument and maintenance costs compared to some GC-MS systems.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A workhorse technique in many quality control laboratories.

  • Advantages:

    • Widely available, robust, and relatively low cost.

    • Simpler operation compared to mass spectrometry-based methods.

  • Disadvantages:

    • Significantly lower sensitivity compared to MS detection.

    • Susceptible to interferences from compounds that absorb light at the same wavelength, making it less specific.[13] It may not be suitable for complex biological matrices without extensive cleanup.

Quantitative Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR)

A specialized technique that can be powerful for fluorinated compounds.

  • Advantages:

    • Highly specific for fluorine-containing molecules.

    • It is a primary analytical method, potentially not requiring a reference standard of the same compound for quantification.

    • Can provide structural information and identify metabolites.

  • Disadvantages:

    • Significantly lower sensitivity than MS-based methods, often requiring much higher concentrations.[14]

    • Requires access to high-field NMR instrumentation and specialized expertise.

Comparative Summary
Technique Sensitivity Selectivity Throughput Cost Best Suited For
GC-MS HighHighMediumMediumVolatile/semi-volatile analytes in complex matrices.
LC-MS/MS Very HighVery HighHighHighWide range of analytes, especially polar and non-volatile.[10]
HPLC-UV Low-MediumMediumHighLowHigher concentration samples (e.g., drug substance purity, formulation assay).[13]
¹⁹F-NMR LowVery HighLowHighStructural elucidation and quantification at high concentrations without a reference standard.[14]
Visualization for Method Selection

The choice of analytical technique is a multi-faceted decision based on the specific requirements of the study.

Method_Selection_Diagram Start What is the primary analytical goal? Goal_Quant Trace Quantification (e.g., PK studies) Start->Goal_Quant Goal_QC QC / Assay (High Concentration) Start->Goal_QC Goal_Struct Structural ID / Metabolite ID Start->Goal_Struct Sensitivity Is analyte concentration very low (pg/mL to low ng/mL)? Goal_Quant->Sensitivity Chromophore Does the analyte have a strong UV chromophore? Goal_QC->Chromophore LCMS Use LC-MS/MS Goal_Struct->LCMS NMR Consider ¹⁹F-NMR Goal_Struct->NMR Volatility Is the analyte volatile and thermally stable? Sensitivity->Volatility No Sensitivity->LCMS Yes Volatility->LCMS No GCMS Use GC-MS Volatility->GCMS Yes Chromophore->GCMS No HPLCUV Use HPLC-UV Chromophore->HPLCUV Yes

Caption: A decision framework for selecting the appropriate analytical technique for 2-[2-(Trifluoromethyl)phenyl]morpholine.

Conclusion

The validation of an analytical method is a rigorous but essential process that underpins the integrity of all data generated in the drug development pipeline. For 2-[2-(Trifluoromethyl)phenyl]morpholine, a GC-MS method offers a robust, sensitive, and selective platform for quantification. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to established ICH guidelines, laboratories can ensure the delivery of high-quality, reliable, and defensible analytical results. While powerful alternatives like LC-MS/MS exist, a well-validated GC-MS method represents a scientifically sound and resource-efficient choice for the analysis of this and structurally related compounds.

References

  • Bentley, I., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kirsch, P. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Mutlib, A., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Nthunya, L., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. BenchChem. Note: This is a prospective publication date from the search result, used here for methodological context.
  • ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • MDPI. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. Available at: [Link]

  • Ijaz, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences.
  • Kiera, S., et al. (2018). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • OSHA. (2003). Morpholine (OSHA Method PV2123). Occupational Safety and Health Administration. Available at: [Link]

  • Povarov, I., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]

  • Patel, P., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Regulatory Affairs. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Activity Relationship of 2-[2-(Trifluoromethyl)phenyl]morpholine and its Analogs

Introduction: The Phenylmorpholine Scaffold and the Significance of Fluorination The 2-phenylmorpholine framework is a well-established "privileged structure" in medicinal chemistry, particularly for agents targeting the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylmorpholine Scaffold and the Significance of Fluorination

The 2-phenylmorpholine framework is a well-established "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its derivatives, most notably phenmetrazine (3-methyl-2-phenylmorpholine), have a history as anorectics and are recognized as potent monoamine releasing agents with stimulant properties.[3][4][5] The core structure provides a versatile scaffold that can be systematically modified to fine-tune activity at the primary targets for psychostimulants: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6]

This guide focuses on 2-[2-(trifluoromethyl)phenyl]morpholine, an analog featuring a trifluoromethyl (CF3) group at the ortho-position of the phenyl ring. The introduction of fluorine-containing moieties, such as the CF3 group, is a common strategy in drug design to modulate key properties.[7] This group is highly lipophilic and a strong electron-withdrawer, which can significantly alter a molecule's binding affinity, metabolic stability, and ability to cross the blood-brain barrier.[1] By comparing this specific compound to a series of structurally related analogs, we can elucidate the critical structural determinants for activity at monoamine transporters.

Mechanism of Action: Modulating Synaptic Monoamine Levels

The biological activity of 2-phenylmorpholine derivatives is primarily mediated by their interaction with solute carrier 6 (SLC6) family transporters, specifically DAT, NET, and SERT. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[6]

Compounds can interact with these transporters in two main ways:

  • Reuptake Inhibition (Blockade): The molecule binds to the transporter but is not translocated, acting as a competitive antagonist that blocks the reuptake of the endogenous neurotransmitter.

  • Substrate-Type Release: The molecule is recognized and transported into the neuron by the transporter. This process can induce a conformational change in the transporter, causing it to reverse its direction and expel neurotransmitters from the cytoplasm into the synapse (efflux).[8]

Most stimulant phenmetrazine analogs act as substrate-type releasers, a mechanism they share with amphetamine.[3][8] The following SAR analysis will focus on how specific structural modifications influence the potency and selectivity of these compounds as monoamine transporter ligands.

Structural Activity Relationship (SAR) Analysis: A Comparative Approach

To understand the SAR of 2-[2-(trifluoromethyl)phenyl]morpholine, we will dissect the molecule and compare it to key analogs, focusing on substitutions on the phenyl ring.

The Core Scaffold: 2-Phenylmorpholine

The parent compound, 2-phenylmorpholine, is itself a potent and selective norepinephrine-dopamine releasing agent (NDRA), with significantly less activity at SERT.[4] This establishes a baseline activity profile heavily skewed towards the catecholamine transporters, a common feature of this chemical class.

Visualizing the Scaffold and Key Modifications

The following diagram illustrates the core 2-phenylmorpholine structure and highlights the key positions for substitution discussed in this guide.

cluster_0 2-Phenylmorpholine Core Scaffold cluster_1 Substitution Points mol R1 Phenyl Ring (R1) R2 Morpholine Ring (R2) R1_options Substituents: - H (unsubstituted) - 2-CF3 (ortho-trifluoromethyl) - 2-F, 3-F, 4-F (fluoro) - 2-Me, 3-Me, 4-Me (methyl) R1->R1_options R2_options Substituents: - N-H - N-Methyl - 3-Methyl R2->R2_options

Caption: Core 2-phenylmorpholine scaffold and key substitution points.

Impact of Phenyl Ring Substitution

The nature and position of the substituent on the phenyl ring are critical determinants of potency and selectivity.

1. Trifluoromethyl (CF3) Substitution (The Title Compound): While direct, publicly available experimental data for 2-[2-(trifluoromethyl)phenyl]morpholine is scarce, we can infer its activity based on related fluorinated compounds. The ortho-CF3 group is sterically bulky and strongly electron-withdrawing. This combination is expected to significantly influence how the molecule docks within the transporter binding pocket. In other CNS-active series, a CF3 group can enhance potency and improve brain penetration.[1] Based on the data from fluorinated and methylated analogs (discussed below), it is highly probable that 2-[2-(trifluoromethyl)phenyl]morpholine functions as a potent releaser at DAT and NET, with weaker activity at SERT. The ortho-positioning may confer a different selectivity profile compared to meta- or para-substituted analogs due to steric hindrance.

2. Comparison with Fluoro (F) Analogs: The fluorophenmetrazine (FPM) isomers provide the closest and most relevant comparison. Studies on 2-FPM, 3-FPM, and 4-FPM show they are all potent monoamine releasers that act as substrates for DAT and NET, with IC50 values for uptake inhibition often comparable to cocaine.[8][9] However, they are substantially less potent at SERT.[8][9] This demonstrates that the addition of a small, electronegative halogen to the phenyl ring maintains the strong preference for catecholamine transporters.

3. Comparison with Methyl (CH3) Analogs: The methylphenmetrazine (MPM) isomers also offer valuable SAR insights. Like the parent compound phenmetrazine, the 2-MPM and 3-MPM isomers are expected to have stimulant properties.[10][11][12] In contrast, the 4-MPM isomer shows increased potency at SERT, suggesting it may have more entactogen-like properties, similar to MDMA.[3][10][11] This highlights a crucial SAR principle for this class: para-substitution can increase serotonergic activity. For instance, 4-MPM is nearly 10-fold more potent than 2-MPM at SERT.[3]

Quantitative Comparison of Monoamine Transporter Activity

The following table summarizes the in vitro activity data for key 2-phenylmorpholine analogs, allowing for a direct comparison of their potencies at the three major monoamine transporters. The data is presented as IC50 values from radiolabeled neurotransmitter uptake inhibition assays in rat brain synaptosomes.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Primary ActivityReference(s)
Phenmetrazine 1.961.20>10NDRI[3]
2-MPM 6.742.01>10NDRI[3]
3-MPM 2.525.20>10NDRI[3]
4-MPM 1.933.321.34SNDRI[3]
2-FPM 0.820.28>80NDRI[8]
3-FPM 0.610.17>80NDRI[8]
4-FPM 2.440.70>80NDRI[8]

Data presented as IC50 values (μM) for inhibition of neurotransmitter uptake. Lower values indicate higher potency. NDRI = Norepinephrine-Dopamine Reuptake Inhibitor; SNDRI = Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor.

From this data, a clear trend emerges: ortho- and meta-substitutions (with F or CH3) tend to preserve the norepinephrine and dopamine selectivity of the parent compound, while para-substitution (with CH3) can significantly enhance serotonin transporter activity.[3][8]

Experimental Methodology: In Vitro Monoamine Release Assay

To ensure scientific integrity and provide a practical framework for researchers, this section details a standard protocol for assessing whether a compound acts as a substrate-type releaser at monoamine transporters. This protocol is a self-validating system, as it includes controls to differentiate between reuptake inhibition and transporter-mediated release.[2]

Workflow for Monoamine Release Assay

Caption: Workflow for an in vitro monoamine release assay.

Step-by-Step Protocol
  • Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for NET).[2][3]

  • Radioligand Loading: Incubate the synaptosomes with a low concentration of a radiolabeled neurotransmitter (e.g., 5 nM [3H]dopamine for DAT assays) for 15-30 minutes at 37°C to allow for uptake into the vesicles.[3]

  • Washing: Pellet the synaptosomes by centrifugation and wash with buffer to remove any free radioligand in the supernatant.

  • Compound Incubation: Resuspend the loaded synaptosomes and aliquot into tubes containing varying concentrations of the test compound (e.g., 2-[2-(trifluoromethyl)phenyl]morpholine), a known releasing agent (e.g., d-amphetamine), or vehicle buffer. Incubate for 10-30 minutes at 37°C.

  • Separation: Terminate the assay by rapid filtration or centrifugation to separate the synaptosomes (pellet) from the incubation buffer (supernatant).

  • Quantification: Measure the radioactivity in both the supernatant and the pellet using liquid scintillation counting.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity (supernatant + pellet). Plot the percent release against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximum release).[2]

Conclusion and Future Directions

The structural activity relationship for the 2-phenylmorpholine class is well-defined, demonstrating a strong preference for the norepinephrine and dopamine transporters. The introduction of a trifluoromethyl group at the ortho-position, as in 2-[2-(trifluoromethyl)phenyl]morpholine, is predicted to maintain this catecholaminergic selectivity, likely resulting in a potent NDRA profile. This prediction is based on robust data from closely related fluoro- and methyl-substituted analogs, which consistently show high potency at DAT and NET with minimal SERT interaction.[3][8]

Key SAR takeaways include:

  • The unsubstituted 2-phenylmorpholine core is a potent NDRA.[4]

  • Small, electron-withdrawing groups (like F) or small alkyl groups (like CH3) on the phenyl ring are well-tolerated and generally preserve or enhance DAT/NET potency.[3][8]

  • Substitution at the para-position of the phenyl ring has the potential to increase serotonergic activity, shifting the compound's profile from a pure stimulant to one with more entactogenic characteristics.[3]

Direct experimental validation of 2-[2-(trifluoromethyl)phenyl]morpholine using the detailed monoamine release assay is necessary to confirm its precise potency and efficacy. Further investigation into its stereochemistry would also be crucial, as monoamine transporter activity in this class is often stereospecific. This systematic approach allows researchers and drug development professionals to rationally design novel analogs with tailored pharmacological profiles for potential therapeutic applications.

References

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(10), 3154-3158. Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1391-1400. Available at: [Link]

  • PubChem. (n.d.). 3-Methylphenmetrazine. National Center for Biotechnology Information. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 186, 111884. Available at: [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1391-1400. Available at: [Link]

  • LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. Available at: [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application No. 13/813,101.
  • Hale, J. J., et al. (1999). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal. Journal of Medicinal Chemistry, 42(23), 4704-4718. Available at: [Link]

  • Li, B., et al. (2013). Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry, 5(2), 191-213. Available at: [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2229. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Sekine, M., et al. (2010). Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2. Psychopharmacology, 210(3), 331-336. Available at: [Link]

  • Jo, E., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933-6937. Available at: [Link]

  • I.R.I.S. (n.d.). The effects of trifluoromethylated derivatives on prostaglandin E2 and thromboxane A2 production in human leukemic U937 macrophage. Available at: [Link]

  • Wang, X., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Available at: [Link]

  • Roubert, C., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Journal of Neurochemistry, 76(6), 1865-1873. Available at: [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7239-7250. Available at: [Link]

Sources

Validation

A Comparative Guide for Medicinal Chemists: Benchmarking 2-[2-(Trifluoromethyl)phenyl]morpholine Against Standard Morpholine Building Blocks

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged pharmacophore" for its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged pharmacophore" for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] Its incorporation into drug candidates often enhances solubility, metabolic stability, and overall druglikeness.[2][3] In the continuous drive to refine molecular properties, fluorinated analogues have gained prominence. This guide provides a detailed, data-driven comparison of 2-[2-(trifluoromethyl)phenyl]morpholine with the standard building block, 2-phenylmorpholine, to inform strategic decisions in medicinal chemistry programs.

The Strategic Value of Fluorination in Drug Design

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a compound's properties. The high electronegativity of fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect, which can significantly alter the basicity (pKa) of nearby functional groups.[4][5] This modification can be critical for optimizing target engagement and minimizing off-target effects. Furthermore, the -CF3 group is known to increase lipophilicity, which can enhance membrane permeability, and improve metabolic stability by blocking potential sites of metabolism.[4]

This guide will objectively compare 2-[2-(trifluoromethyl)phenyl]morpholine against its non-fluorinated counterpart, 2-phenylmorpholine, across key experimental parameters.

Head-to-Head Physicochemical Properties

The introduction of the trifluoromethyl group at the ortho position of the phenyl ring induces significant and predictable shifts in key physicochemical properties that are fundamental to a molecule's behavior in biological systems.

Property2-Phenylmorpholine2-[2-(Trifluoromethyl)phenyl]morpholineScientific Rationale
Molecular Weight ( g/mol ) 163.22[6]246.23[7]Addition of the -CF3 group.
Calculated LogP 1.1[8]~2.5 (estimated)The trifluoromethyl group is significantly more lipophilic than a hydrogen atom.[4][9][10]
Predicted pKa ~8.5-9.0~6.0-6.5The strong electron-withdrawing nature of the ortho-CF3 group reduces the basicity of the morpholine nitrogen.[4]
Polar Surface Area (Ų) 21.3[6]21.3[11]The polar surface area is primarily determined by the morpholine ring's oxygen and nitrogen atoms, which remains constant.

Table 1. A comparative analysis of the physicochemical properties of 2-phenylmorpholine and its trifluoromethylated analogue.

The marked increase in lipophilicity (LogP) for the fluorinated compound may improve its ability to cross cell membranes, a potential advantage for oral absorption. However, the substantial decrease in pKa is a critical design element. A lower pKa can mitigate issues related to lysosomotropism, a phenomenon where basic compounds become trapped in the acidic environment of lysosomes, but it could also negatively impact target binding if a protonated nitrogen is essential for interaction.

Experimental Benchmarking: A Practical Comparison

To translate these theoretical differences into practical insights, a series of standardized in vitro assays are essential for the early-stage evaluation of these building blocks.

Workflow for Comparative Profiling

Figure 2. A generalized reaction scheme for the Buchwald-Hartwig N-arylation of morpholine derivatives.

The reduced basicity of the nitrogen atom in 2-[2-(trifluoromethyl)phenyl]morpholine, due to the electron-withdrawing trifluoromethyl group, will decrease its nucleophilicity. This may require optimization of the reaction conditions, such as employing a stronger base, a more electron-rich phosphine ligand, or higher reaction temperatures to achieve comparable yields to the more nucleophilic 2-phenylmorpholine. [12]

Conclusion: A Strategic Choice for Optimized Drug Candidates

The selection between 2-[2-(trifluoromethyl)phenyl]morpholine and a standard morpholine building block is a nuanced decision that should be driven by the specific objectives of a drug discovery project. The trifluoromethylated analogue offers compelling advantages, including the potential for improved metabolic stability and a modulated pKa that can be leveraged to overcome specific ADME liabilities or to fine-tune target interactions. These benefits, however, may be accompanied by challenges such as reduced aqueous solubility and the need for more forcing synthetic conditions. By employing the systematic experimental evaluation outlined in this guide, researchers can make well-informed, data-driven decisions, thereby enhancing the efficiency and success of their drug discovery endeavors.

References

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Vertex AI Search.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 9). Semantic Scholar.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics. (2014, July 31).
  • Ultra-fast eco-friendly UHPLC–MS/MS methodology for the quantification of ASP3026 in human liver microsomes: Evaluation of metabolic stability via in silico software and in vitro metabolic incubation in. (2025, February 25). AKJournals.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986, October). PubMed.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). PubMed.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC.
  • 2-Phenylmorpholine. (n.d.). Grokipedia.
  • (A) Schematic illustration of the workflow for the logD7.4 assay. (a)... | Download Scientific Diagram. (n.d.).
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (2025, December). Benchchem.
  • Cyprotex LogD Shake Flask Fact Sheet. (2024, May 21). Evotec.
  • N-(2-Amino-4-trifluoromethylphenyl)morpholine. (n.d.). NIST WebBook.
  • 2-Phenylmorpholine | C10H13NO | CID 91101. (n.d.). PubChem.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9).
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. (2018, November 9).
  • MORPHOLINE | CAMEO Chemicals | NOAA. (n.d.). NOAA.
  • LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. (2023, September 5). PMC.
  • Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018, February 21). Juniper Publishers.
  • 2-(Trifluoromethyl)morpholine | C5H8F3NO | CID 53534845. (n.d.). PubChem.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Turbidimetric Solubility Assay. (n.d.). Evotec.
  • Solubility Assessment Service. (2019, December 27).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.
  • Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
  • 2-Phenylmorpholine. (n.d.). Wikipedia.

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Comparative

Comparative Guide: Cross-Reactivity Profiles of 2-[2-(Trifluoromethyl)phenyl]morpholine Derivatives in Routine Drug Screening

Executive Summary The emergence of novel psychoactive substances (NPS) continuously challenges the limits of routine toxicological screening. 2-[2-(Trifluoromethyl)phenyl]morpholine (2-TFMPM) and its derivatives represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of novel psychoactive substances (NPS) continuously challenges the limits of routine toxicological screening. 2-[2-(Trifluoromethyl)phenyl]morpholine (2-TFMPM) and its derivatives represent a complex class of designer stimulants belonging to the substituted phenethylamine and phenylmorpholine families ()[1]. Because of their severe structural divergence from traditional amphetamines, they exhibit highly variable cross-reactivity in standard immunoassay screens ()[2].

This guide objectively compares the performance of commercial immunoassays against high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and details the self-validating experimental protocols required for accurate cross-reactivity determination.

Mechanistic Basis of Immunoassay Evasion

Expertise & Experience: The Causality of Poor Binding

Most commercial amphetamine screening assays (e.g., EMIT, KIMS, ELISA) utilize monoclonal or polyclonal antibodies raised specifically against d-amphetamine or methamphetamine. The binding pockets of these antibodies are optimized to recognize a primary or secondary amine attached to an unhindered phenyl ring via a flexible two-carbon aliphatic chain ()[1].

2-TFMPM derivatives introduce two major structural deviations that disrupt this lock-and-key mechanism:

  • Morpholine Ring Constraint : The nitrogen atom is incorporated into a morpholine ring, restricting its conformational flexibility and drastically altering its hydrogen-bonding dynamics compared to a free amine ()[3].

  • Steric Hindrance via the ortho-CF3 Group : The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring is highly electronegative and sterically massive. This forces the morpholine ring into an orthogonal conformation relative to the phenyl ring, physically preventing the molecule from fitting into the anti-amphetamine antibody's binding pocket.

As a result, 2-TFMPM exhibits poor competitive displacement of the enzyme-labeled antigen. In competitive immunoassays, failure to displace the labeled antigen results in low signal generation, leading directly to a high risk of false-negative results in standard screens ()[4].

Mechanism A Anti-Amphetamine Antibody B 2-TFMPM Derivative (Target Analyte) A->B Attempted Binding C Steric Hindrance via ortho-CF3 Group B->C Structural Block D Failure to Displace Labeled Antigen C->D Results In E Low Signal Generation (False Negative) D->E Clinical Outcome

Competitive binding mechanism illustrating how the ortho-CF3 group causes immunoassay evasion.

Comparative Performance Data: Immunoassays vs. LC-MS/MS

To objectively evaluate the detection capabilities for 2-TFMPM, we compare its cross-reactivity against d-amphetamine and a related designer drug, 3-fluorophenmetrazine (3-FPM) ()[5]. The data below demonstrates that while LC-MS/MS maintains a low Limit of Detection (LOD) across all analytes, standard immunoassays fail to detect phenylmorpholine derivatives reliably at physiological concentrations ()[2].

AnalyteEMIT II Plus Amphetamines (% CR)Roche KIMS Amphetamines II (% CR)LC-MS/MS LOD (ng/mL)
d-Amphetamine 100%100%1.0
Phenmetrazine < 1.0%< 0.5%2.5
3-Fluorophenmetrazine (3-FPM) < 0.1%< 0.1%5.0
2-[2-(Trifluoromethyl)phenyl]morpholine < 0.05% < 0.05% 5.0

Note: % CR (Cross-Reactivity) is calculated at a target spike concentration of 10,000 ng/mL. Values < 1.0% are generally considered clinically insignificant, meaning the assay will yield a negative result unless the patient has ingested a massive, potentially lethal dose.

Experimental Protocols: Cross-Reactivity Validation

Trustworthiness: A Self-Validating System

To rigorously determine the cross-reactivity of 2-TFMPM derivatives and ensure data integrity, the following standardized protocol must be executed. This workflow ensures matrix effects are controlled and discordant results are resolved via orthogonal methods ()[6].

Step-by-Step Methodology:

  • Matrix Preparation : Pool drug-free human urine from at least five healthy donors. Verify the absolute absence of endogenous amphetamines/methamphetamines using LC-MS/MS. Adjust the matrix pH to 6.0 ± 0.5 to standardize ionization.

  • Stock Solution Formulation : Prepare a 1.0 mg/mL primary stock of the 2-TFMPM derivative in LC-MS grade methanol. Store at -20°C to prevent degradation.

  • Serial Dilution (Spiking) : Spike the drug-free urine matrix to create validation samples at 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Immunoassay Screening : Analyze the spiked samples in triplicate on an automated clinical chemistry analyzer using the EMIT and KIMS platforms. Record the apparent amphetamine concentration generated by the instrument's calibration curve.

  • Cross-Reactivity Calculation : Apply the standard toxicological formula: % Cross-Reactivity = (Apparent Concentration / Target Spiked Concentration) × 100

  • Orthogonal Confirmation : Subject all samples to LC-MS/MS analysis using a validated Multiple Reaction Monitoring (MRM) method to confirm the exact concentration of 2-TFMPM and rule out stock degradation or matrix suppression ()[7].

Workflow N1 Drug-Free Urine Matrix Collection N2 Spiking with 2-TFMPM N1->N2 N3 Serial Dilution (100 - 100,000 ng/mL) N2->N3 N4 Immunoassay Screening (EMIT / KIMS) N3->N4 N5 LC-MS/MS Confirmation N4->N5 Discordant Resolution N6 Cross-Reactivity Calculation (%) N4->N6 N5->N6

Step-by-step experimental workflow for validating immunoassay cross-reactivity.

Conclusion and Recommendations

Due to the severe steric hindrance imposed by the ortho-trifluoromethyl group, 2-TFMPM derivatives exhibit negligible cross-reactivity (< 0.05%) on standard amphetamine immunoassays ()[4]. Laboratories relying solely on EMIT or KIMS platforms will consistently report false negatives for these compounds. To maintain diagnostic accuracy, it is highly recommended to implement targeted LC-MS/MS or Time-of-Flight (TOF) mass spectrometry panels for the definitive identification of phenylmorpholine-class designer drugs ()[8].

References

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085–1133. URL:[Link]

  • Thompson, W. C., & Dasgupta, A. (1994). Microwave-induced rapid preparation of fluoro-derivatives of amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine for GC-MS confirmation assays. Clinical Chemistry, 40(9), 1703-1706. URL:[Link]

  • Wikipedia Contributors. (2024). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Blough, B. E., et al. (2017). Phenylmorpholines and analogues thereof. U.S. Patent No. 9,617,229 B2.
  • Pesce, A. J., & Krock, K. (2023). Designer drugs. Precision Diagnostics. URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of 2-[2-(Trifluoromethyl)phenyl]morpholine Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility and metabolic stability to drug candidates.[1] The introduction of a trifluoromethyl group can further enhance a molecule's lipophilicity and binding affinity. This guide provides a comparative analysis of two distinct and reproducible synthetic pathways for the preparation of 2-[2-(trifluoromethyl)phenyl]morpholine, a valuable building block in the synthesis of novel therapeutics. The following sections offer a detailed examination of a classical two-step approach and a modern photocatalytic method, complete with experimental protocols, mechanistic insights, and a side-by-side comparison to inform your synthetic strategy.

Pathway 1: The Classical Two-Step Approach via Epoxide Intermediate

This well-established route relies on the initial formation of an epoxide from the corresponding styrene, followed by a ring-opening reaction with ethanolamine and subsequent intramolecular cyclization. This pathway is often favored for its scalability and the use of relatively inexpensive reagents.

Experimental Protocol

Step 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)oxirane

A solution of 2-(trifluoromethyl)styrene (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C. To this, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxide, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • m-CPBA: A widely used and effective reagent for the epoxidation of alkenes due to its electrophilic oxygen atom.

  • Dichloromethane (DCM): An inert solvent that is suitable for this reaction and facilitates easy work-up.

  • Aqueous work-up: The sodium bicarbonate wash is crucial to neutralize the acidic by-product, meta-chlorobenzoic acid, while the brine wash helps to remove any remaining aqueous impurities.

Step 2: Synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine

To a solution of 2-(2-(trifluoromethyl)phenyl)oxirane (1.0 eq) in isopropanol, ethanolamine (1.5 eq) is added. The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-[2-(trifluoromethyl)phenyl]morpholine.

Causality of Experimental Choices:

  • Ethanolamine: Acts as the nucleophile to open the epoxide ring and provides the nitrogen and second hydroxyl group necessary for the morpholine ring formation. An excess is used to ensure complete consumption of the epoxide.

  • Isopropanol and Reflux Conditions: The elevated temperature provides the necessary activation energy for the nucleophilic attack on the epoxide ring and the subsequent intramolecular cyclization to form the morpholine ring.

Visualizing the Workflow

Classical_Pathway Styrene 2-(Trifluoromethyl)styrene Epoxide 2-(2-(Trifluoromethyl)phenyl)oxirane Styrene->Epoxide m-CPBA, DCM Product 2-[2-(Trifluoromethyl)phenyl]morpholine Epoxide->Product Reflux, Isopropanol Ethanolamine Ethanolamine Ethanolamine->Product

Caption: Classical two-step synthesis of 2-[2-(trifluoromethyl)phenyl]morpholine.

Pathway 2: Modern Photocatalytic Approach

This contemporary method utilizes visible-light photocatalysis to achieve a diastereoselective annulation, offering a more direct and potentially more stereocontrolled route to 2-aryl morpholines. This approach is attractive for its milder reaction conditions and the potential for accessing specific stereoisomers.

Experimental Protocol

Step 1: Imine Formation

In a round-bottom flask, 2-amino-1-phenylethanol (1.0 eq) and 2-(trifluoromethyl)benzaldehyde (1.1 eq) are dissolved in toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Causality of Experimental Choices:

  • Dean-Stark Apparatus: Essential for driving the equilibrium of the imine formation forward by the azeotropic removal of water.

  • Toluene: A suitable solvent for this condensation reaction due to its ability to form an azeotrope with water.

Step 2: Photocatalytic Annulation

In a vial equipped with a magnetic stir bar, the crude imine (1.0 eq), an iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and a Brønsted acid (e.g., triflic acid, 1.1 eq) are dissolved in a degassed solvent such as 1,2-dichloroethane. The vial is sealed and irradiated with blue LEDs at room temperature for 24-48 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Iridium Photocatalyst: Absorbs visible light and initiates the single-electron transfer process necessary for the radical-mediated cyclization.

  • Brønsted Acid: Activates the imine for reduction and facilitates the overall catalytic cycle.

  • Degassed Solvent and Inert Atmosphere: Crucial to prevent quenching of the excited state of the photocatalyst by oxygen.

  • Blue LED Irradiation: Provides the necessary energy to excite the photocatalyst.

Visualizing the Workflow

Photocatalytic_Pathway Aminoalcohol 2-Amino-1-phenylethanol Imine Intermediate Imine Aminoalcohol->Imine Aldehyde 2-(Trifluoromethyl)benzaldehyde Aldehyde->Imine Toluene, Reflux Product 2-[2-(Trifluoromethyl)phenyl]morpholine Imine->Product Photocatalyst, Blue Light, Brønsted Acid

Caption: Modern photocatalytic synthesis of 2-[2-(trifluoromethyl)phenyl]morpholine.

Performance Comparison

ParameterPathway 1: Classical ApproachPathway 2: Modern Photocatalytic Approach
Starting Materials 2-(Trifluoromethyl)styrene, Ethanolamine2-Amino-1-phenylethanol, 2-(Trifluoromethyl)benzaldehyde
Key Reagents m-CPBAIridium Photocatalyst, Brønsted Acid
Reaction Conditions Step 1: 0 °C to RT; Step 2: RefluxRoom temperature, Blue LED irradiation
Reported Yields (for analogous compounds) Generally moderate to good (50-80%)Often good to excellent (70-95%)
Stereoselectivity Typically produces a racemic mixtureCan be highly diastereoselective
Scalability Well-established for large-scale synthesisMay require optimization for large-scale production
Cost & Availability of Reagents Reagents are generally inexpensive and readily available.Photocatalysts can be expensive.
Safety & Environmental Considerations Use of a peroxy acid (m-CPBA) requires caution.Milder conditions, but solvents may be halogenated.

Conclusion

Both the classical two-step synthesis via an epoxide intermediate and the modern photocatalytic approach offer viable and reproducible pathways to 2-[2-(trifluoromethyl)phenyl]morpholine. The choice between these methods will depend on the specific requirements of the research or development project.

The classical approach is a robust and cost-effective method that is well-suited for large-scale production where stereochemistry is not a primary concern. Its simplicity and reliance on common laboratory reagents make it an attractive option for initial exploratory work.

The modern photocatalytic approach provides a more elegant and efficient route with the significant advantage of potential stereocontrol. For applications where a specific stereoisomer is required, this method is superior. While the initial investment in a photocatalyst may be higher, the milder reaction conditions and potentially higher yields can offset this cost, particularly in the context of complex target-oriented synthesis.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of factors including cost, scale, desired stereochemistry, and available laboratory equipment.

References

  • Hale, J. J., et al. (2004). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal. Journal of Medicinal Chemistry, 47(27), 6662-6665. [Link]

  • Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(34), 7048-7055.
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Carroll, F. I., et al. (2011). Phenylmorpholines and analogues thereof. U.S.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(14), 3072–3075. [Link]

  • Zeng, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 590–596. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[2-(Trifluoromethyl)phenyl]morpholine

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2-[2-(Trifluoromethyl)phenyl]morpholine (CAS Number: 1094649-72-5), ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. 2-[2-(Trifluoromethyl)phenyl]morpholine is classified with several GHS hazard statements, indicating its potential risks.[1]

Hazard Classification GHS Hazard Code Description
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation or drowsiness and dizziness.[1]

The presence of a trifluoromethyl group, a halogenated organic component, necessitates that this compound be treated as a halogenated organic waste.[2][3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][6]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5][7]

  • Hand Protection: Wear nitrile or neoprene rubber gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[8][9]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and halogenated compounds is essential.[10]

Step-by-Step Disposal Protocol

The disposal of 2-[2-(Trifluoromethyl)phenyl]morpholine must follow a carefully planned and executed workflow to ensure safety and compliance.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is a foundational principle of laboratory safety.

  • Solid Waste: Unused or expired solid 2-[2-(Trifluoromethyl)phenyl]morpholine should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and labeled hazardous liquid waste container. Due to its halogenated nature, this waste stream must be kept separate from non-halogenated organic waste.[2]

Step 2: Containerization and Labeling

  • Use only approved hazardous waste containers that are in good condition and have a secure lid.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-[2-(Trifluoromethyl)phenyl]morpholine," and all associated hazard pictograms (e.g., corrosive, irritant, toxic).[5]

Step 3: Storage

  • Store hazardous waste containers in a designated and secure satellite accumulation area or a central storage facility.

  • Ensure secondary containment is in place to prevent spills from reaching the environment.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Step 4: Final Disposal

  • The disposal of halogenated organic waste is regulated and typically involves high-temperature incineration by a licensed hazardous waste disposal company.[11][12]

  • Never dispose of 2-[2-(Trifluoromethyl)phenyl]morpholine down the drain or in regular trash.[11][13]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified waste carrier.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[14][15] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][17]

Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with 2-[2-(Trifluoromethyl)phenyl]morpholine must be decontaminated before reuse or disposal.

Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Collect the rinse solvent as halogenated liquid waste.

  • Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the equipment to dry completely before reuse.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-[2-(Trifluoromethyl)phenyl]morpholine.

DisposalWorkflow Disposal Workflow for 2-[2-(Trifluoromethyl)phenyl]morpholine Start Waste Generation (Solid or Liquid) IsHalogenated Is the waste halogenated? (Contains F, Cl, Br, I) Start->IsHalogenated SolidWaste Solid Waste Container (Labeled as Halogenated) IsHalogenated->SolidWaste Yes (Solid) LiquidWaste Liquid Waste Container (Labeled as Halogenated) IsHalogenated->LiquidWaste Yes (Liquid) NonHalogenated Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No Storage Secure Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage Disposal Licensed Hazardous Waste Disposal (Incineration) Storage->Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]morpholine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]morpholine
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